Neoisoliquritin
Description
Contextualization within Flavonoid Chemistry and Glycyrrhiza Species
Isoliquiritin, a flavonoid glycoside, is structurally characterized as a chalcone (B49325). deanfrancispress.comresearchgate.net Chalcones are open-chain flavonoids that serve as precursors for the biosynthesis of other flavonoids and isoflavonoids. The chemical structure of isoliquiritin consists of the aglycone isoliquiritigenin (B1662430) linked to a glucose molecule. ontosight.ai This glycosylation enhances its solubility and stability.
This compound is predominantly found in the roots and rhizomes of plants belonging to the Glycyrrhiza genus, commonly known as licorice. deanfrancispress.comresearchgate.net The primary species from which isoliquiritin is extracted include Glycyrrhiza uralensis Fisch., Glycyrrhiza inflata Bat., and Glycyrrhiza glabra L. deanfrancispress.comresearchgate.netresearchgate.net These plants have been a cornerstone of traditional Chinese medicine for centuries. deanfrancispress.comresearchgate.net The concentration of isoliquiritin can vary significantly depending on the species and the geographical origin of the plant. deanfrancispress.comcaldic.com For instance, studies have shown that the content of major flavonoids like liquiritin (B1674860) and isoliquiritin is notably higher in G. uralensis compared to G. glabra and G. inflata. caldic.com
Historical and Contemporary Significance in Academic Inquiry
Historically, the use of Glycyrrhiza species in traditional medicine for various ailments laid the groundwork for the scientific investigation of its constituent compounds. While licorice has been used for millennia, the isolation and characterization of specific flavonoids like isoliquiritin are more recent endeavors, driven by advancements in analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov
In contemporary research, isoliquiritin is emerging as a molecule of significant interest due to its wide range of pharmacological properties. researchgate.net Modern scientific inquiry has illuminated its potential as an antioxidant, anti-inflammatory, neuroprotective, and anti-cancer agent. deanfrancispress.comresearchgate.netcymitquimica.com The growing body of evidence supporting the efficacy of isoliquiritin has spurred a re-evaluation of its potential therapeutic applications. researchgate.net Current research is not only focused on further elucidating its mechanisms of action but also on exploring methods for its sustainable production, as the natural supply can be limited. deanfrancispress.comresearchgate.net The challenges in its extraction and the incomplete understanding of its biosynthetic pathway are active areas of investigation, aiming to unlock the potential for large-scale production through biotechnology. deanfrancispress.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5041-81-6 |
|---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+ |
InChI Key |
YNWXJFQOCHMPCK-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
187 - 189 °C |
Other CAS No. |
7014-39-3 |
physical_description |
Solid |
Synonyms |
4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |
Origin of Product |
United States |
Isolation, Purification, and Advanced Analytical Methodologies for Isoliquiritin
Extraction and Isolation Techniques
The initial step in studying isoliquiritin involves its extraction from botanical sources, primarily species like Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra. researchgate.net The efficiency of this process is paramount and is influenced by a variety of factors.
Optimization of Extraction Protocols from Botanical Sources
The choice of extraction solvent and method significantly impacts the yield of isoliquiritin. Traditional solvent extraction often utilizes ethanol (B145695) or methanol (B129727) solutions. For instance, 70% ethanol is commonly used for clinical preparations from licorice, while 90% ethanol and 90% methanol are employed for quality control verification. deanfrancispress.com
Modern extraction techniques aim to enhance efficiency and are often more environmentally friendly. Ultrasound-assisted extraction (UAE) has emerged as a promising "green" technique due to its reduced solvent and time consumption. researchgate.net One optimized UAE method using a 1.5 M [C4MIM]Ac aqueous solution as the solvent yielded 1.17 ± 0.02 mg/g of isoliquiritin from G. uralensis. deanfrancispress.com Another study optimized UAE conditions using a natural deep eutectic solvent (NADES) system, specifically 1,4-butanediol-levulinic acid (1:3 molar ratio), to effectively extract isoliquiritin among other bioactive compounds. researchgate.net Further research into optimizing extraction conditions found that a water content of 17%, a liquid/solid ratio of 42 mL/g, and an extraction time of 30 minutes resulted in an isoliquiritin yield of 3.17 mg/g. researchgate.net
A patented method for extracting isoliquiritin involves crushing licorice root, extracting it with deionized water at 90°C with a solid-to-liquid ratio of 1:5–8 for 120 minutes, followed by filtration to obtain a crude extract. google.com Another patented approach utilizes a continuous countercurrent extraction with 80% aqueous ethanol at 50°C. google.com
Table 1: Comparison of Optimized Isoliquiritin Extraction Methods
| Extraction Method | Solvent/System | Key Parameters | Isoliquiritin Yield | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | 1.5 M [C4MIM]Ac aqueous solution | Soaking time: 8 hours; Extraction time: 20 minutes; Solvent/solid ratio: 10:1 | 1.17 ± 0.02 mg/g | deanfrancispress.com |
| Ultrasound-Assisted Extraction (UAE) | 1,4-butanediol-levulinic acid NADES | Optimized for multiple compounds | Not specified for isoliquiritin alone | researchgate.net |
| Optimized Extraction | Not specified | Water content: 17%; Liquid/solid ratio: 42 mL/g; Extraction time: 30 min | 3.17 mg/g | researchgate.net |
| Deionized Water Extraction | Deionized Water | Temperature: 90°C; Solid-liquid ratio: 1:5-8; Time: 120 minutes | Not specified | google.com |
| Continuous Countercurrent Extraction | 80% Aqueous Ethanol | Temperature: 50°C; Feed liquid mass ratio: 1:20; Time: 60 minutes | Not specified | google.com |
Chromatographic Purification Strategies
Following extraction, crude extracts containing isoliquiritin require purification to isolate the compound. Chromatographic techniques are indispensable for this purpose. High-speed counter-current chromatography (HSCCC) has been successfully used for the one-step separation of flavonoids from G. uralensis crude extract. tautobiotech.com One HSCCC method utilized a two-phase solvent system of n-hexane–ethyl acetate–methanol–acetonitrile (B52724)–water (2:2:1:0.6:2, v/v) to yield isoliquiritin with a purity of 98.3%. tautobiotech.com
Column chromatography is another common purification strategy. A patented method describes the use of a mixed resin column, combining polyamide resin and macroporous resin (HPD-100) in a 3:7 mass ratio, for the purification of isoliquiritin. google.com The process involves elution with different concentrations of aqueous ethanol, followed by crystallization to obtain high-purity isoliquiritin. google.com Silica gel column chromatography is also employed, with elution by a chloroform-methanol gradient to separate liquiritin (B1674860) and isoliquiritin. google.com
Quantitative Analytical Methods for Isoliquiritin and Related Compounds
Accurate quantification of isoliquiritin is crucial for quality control and research purposes. Several advanced analytical techniques are employed for this task.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of isoliquiritin. deanfrancispress.comwikipedia.org It offers high resolution and sensitivity for separating and quantifying components in complex mixtures. openaccessjournals.com
A sensitive HPLC method was developed for the simultaneous determination of isoliquiritin and isoliquiritin apioside in rat plasma. nih.govnii.ac.jpnih.gov This method used a Diamonsil C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min. nih.govnii.ac.jpnih.gov Detection was performed at 360 nm. nih.govnii.ac.jpnih.gov The method demonstrated good linearity for isoliquiritin over a concentration range of 0.075–4.80 μg/mL, with a lower limit of quantification (LLOQ) of 0.075 μg/mL. nih.govnii.ac.jp
Another reversed-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of five bioactive components in licorice, including isoliquiritin. jfda-online.com This method used a gradient elution with acetonitrile and 0.1% (v/v) phosphoric acid. The calibration curve for isoliquiritin was linear in the range of 6.4 - 512 μg/mL. jfda-online.com
Table 2: HPLC Methods for Isoliquiritin Quantification
| Column | Mobile Phase | Detection Wavelength | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Diamonsil C18 (150 × 4.6 mm; 5 μm) | Water (0.1% H₃PO₄) : Acetonitrile (72:28, v/v) | 360 nm | 0.075–4.80 | 0.075 | nih.govnii.ac.jp |
| Not specified | Acetonitrile and 0.1% (v/v) Phosphoric Acid (gradient) | Not specified | 6.4 - 512 | Not specified | jfda-online.com |
| Symmetry C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile - 0.085% Phosphoric Acid (gradient) | 254 nm | 0.0528–1.056 | Not specified | bvsalud.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and selectivity for the quantification of isoliquiritin, especially in complex biological matrices like plasma. nih.govlongdom.org This technique combines the separation power of LC with the precise mass detection of MS/MS. researchgate.net
An LC-MS/MS method was developed for the simultaneous quantification of multiple licorice flavonoids, including isoliquiritin, in rat plasma. nih.gov This method used electrospray ionization (ESI) in negative mode to generate precursor deprotonated molecules. nih.govmdpi.com The method showed good linearity between 0.32 ng/mL and 1 µg/mL in plasma samples. nih.gov Another sensitive LC-MS/MS method for detecting isoliquiritin in rat plasma had a lower limit of quantitation of 0.2 ng/mL. mdpi.com The analysis was performed on a Synergi Polar-RP column with a mobile phase of methanol and water (65:35, v/v) containing 0.1% formic acid. mdpi.com
Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, such as UHPLC-LTQ-Orbitrap MS, offers high resolution and is used for the comprehensive analysis of secondary metabolites in licorice, including isoliquiritin. mdpi.commdpi.com
Table 3: LC-MS/MS Methods for Isoliquiritin Quantification
| LC Column | Ionization Mode | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|
| Not specified | ESI Negative | 0.32 ng/mL - 1 µg/mL | Not specified | nih.gov |
| Synergi Polar-RP (4 µm, 150 × 2 mm) | ESI Negative | Not specified | 0.2 ng/mL | mdpi.com |
| Ultimate XB-C18 | ESI Positive & Negative | 0.6800-340.0 to 3.920-1960 ng/mL (for various analytes) | Not specified for Isoliquiritin alone | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification (e.g., 1H-qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly proton qNMR (¹H-qNMR), has emerged as a powerful tool for the direct and accurate quantification of compounds without the need for identical reference standards. researchgate.netmagritek.comemerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification. magritek.commdpi.com
A ¹H-qNMR method was established for the simultaneous determination of liquiritin, liquiritigenin (B1674857), and isoliquiritin in Glycyrrhiza uralensis. nih.gov The analysis was performed at 600 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with dichloromethane (B109758) as the internal standard. nih.govresearchgate.net The characteristic signal for quantifying isoliquiritin was identified in the range of δ 8.187–8.172 ppm. nih.govresearchgate.net This method demonstrated excellent precision, with a relative standard deviation of 1.13% for isoliquiritin, and had a limit of detection and limit of quantitation of 0.003 mg/mL and 0.010 mg/mL, respectively. nih.gov
Table 4: ¹H-qNMR Method for Isoliquiritin Quantification
| Parameter | Value | Reference |
|---|---|---|
| Spectrometer Frequency | 600 MHz | nih.gov |
| Solvent | DMSO-d₆ | nih.gov |
| Internal Standard | Dichloromethane | nih.gov |
| Quantitative Signal (δ) | 8.187–8.172 ppm | nih.govresearchgate.net |
| Precision (RSD) | 1.13% | nih.gov |
| Limit of Detection | 0.003 mg/mL | nih.gov |
| Limit of Quantitation | 0.010 mg/mL | nih.gov |
Characterization of Isoliquiritin Purity and Identity for Research Applications
The reliability and reproducibility of scientific research involving natural compounds depend critically on the purity and unambiguous identification of the substance being studied. For isoliquiritin, a bioactive flavonoid, rigorous characterization is essential to ensure that observed biological effects are attributable to the compound itself and not to the presence of contaminants or related isomers. In research applications, the use of well-characterized, high-purity isoliquiritin is fundamental for obtaining meaningful and valid results. marketreportanalytics.comacs.org Advanced analytical methodologies are employed to confirm the structural identity of isoliquiritin and to quantify its purity, ensuring that reference standards and experimental samples meet the stringent requirements of scientific investigation.
A variety of sophisticated analytical techniques are utilized to achieve comprehensive characterization. These methods include powerful separation techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as definitive structural elucidation methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. deanfrancispress.comhyphadiscovery.comnumberanalytics.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of isoliquiritin. deanfrancispress.com It separates isoliquiritin from impurities, such as other flavonoids or degradation products, allowing for accurate quantification. Purity is typically determined by calculating the peak area percentage of isoliquiritin relative to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of greater than 98.0% as determined by HPLC. tcichemicals.comstarshinechemical.com
The method involves a stationary phase, typically a C18 column, and a mobile phase, often a gradient mixture of an organic solvent like acetonitrile or methanol and an acidic aqueous solution (e.g., containing phosphoric acid or formic acid). ingentaconnect.comjfda-online.com The detection wavelength is a critical parameter; for isoliquiritin, UV detection is commonly set around 360 nm to 376 nm, corresponding to its maximum absorption wavelength. tcichemicals.comingentaconnect.comnih.gov For instance, one method used a CAPCELL PAK C18 column with a gradient of acetonitrile and 0.1% phosphoric acid, setting the detection wavelength at 360 nm for the interval during which isoliquiritin elutes. ingentaconnect.com Another sensitive HPLC method developed for quantifying isoliquiritin in plasma used a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) with detection at 360 nm. nih.gov
Interactive Table: HPLC Parameters for Isoliquiritin Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column | CAPCELL PAK C18 MGII (250 mm × 4.6 mm, 5 µm) | ingentaconnect.com |
| Diamonsil C18 (150 × 4.6 mm; 5 µm) | nih.gov | |
| Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | biocrick.com | |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid (gradient) | ingentaconnect.com |
| Water (0.1% phosphoric acid, v/v) : acetonitrile (72:28, v/v) | nih.gov | |
| 0.1% formic acid aqueous solution and methanol (gradient) | biocrick.com | |
| Flow Rate | 1.0 mL/min | ingentaconnect.comnih.govbiocrick.com |
| Detection | UV at 360 nm | ingentaconnect.comnih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for both identifying and quantifying isoliquiritin. deanfrancispress.com Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.govnih.gov This provides molecular weight information that helps to confirm the identity of the compound.
LC-MS can be operated in both positive and negative ionization modes. In positive ion mode ([M+H]+), isoliquiritin (molecular formula C21H22O9, molecular weight 418.40) is detected at an m/z of 419. nih.gov In negative ion mode ([M-H]-), it appears at an m/z of 417. nih.gov Tandem mass spectrometry (MS/MS or MS2) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. For example, in positive mode, the precursor ion at m/z 419 fragments to produce a prominent product ion at m/z 257, which corresponds to the aglycone portion, isoliquiritigenin (B1662430). nih.gov This fragmentation pattern is a unique fingerprint that confirms the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While chromatographic methods are excellent for purity assessment, NMR spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. hyphadiscovery.comnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1H-NMR, 13C-NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used to assign the chemical structure of isoliquiritin unambiguously. hyphadiscovery.com
In a study using 1H-qNMR (quantitative NMR) for the analysis of flavonoids in Glycyrrhiza uralensis, specific signals for isoliquiritin were identified. nih.gov Using DMSO-d6 as the solvent, the quantitative signal for isoliquiritin was observed as a doublet in the range of δ 8.187–8.172 ppm. nih.govresearchgate.net This signal corresponds to specific protons in the chalcone (B49325) structure, and its integration can be used for quantification.
Spectroscopic and Spectrometric Data for Isoliquiritin
The identity of isoliquiritin is confirmed through a combination of spectroscopic and spectrometric data.
Interactive Table: Key Analytical Data for Isoliquiritin Characterization
| Analytical Method | Parameter | Observed Value/Data | Source(s) |
|---|---|---|---|
| UV Spectroscopy | Maximum Absorption (λmax) | 361 nm (in Methanol) | tcichemicals.com |
| Mass Spectrometry | Molecular Formula | C21H22O9 | deanfrancispress.comtcichemicals.com |
| Molecular Weight | 418.40 g/mol | tcichemicals.com | |
| Precursor Ion [M+H]+ | m/z 419 | nih.gov | |
| MS2 Fragment of m/z 419 | m/z 257 | nih.gov | |
| Precursor Ion [M-H]- | m/z 417 | nih.gov | |
| MS2 Fragment of m/z 417 | m/z 255 | nih.gov | |
| 1H-NMR | Quantitative Signal (in DMSO-d6) | δ 8.187–8.172 ppm (d) | nih.govresearchgate.net |
| Purity (HPLC) | Commercial Standard | >98.0% | tcichemicals.comstarshinechemical.com |
Importance of Purity in Research Contexts
The presence of impurities can significantly impact the results of research studies. In the case of isoliquiritin, potential impurities could include its flavanone (B1672756) isomer, liquiritin, or the apioside forms of these compounds, such as isoliquiritin apioside and liquiritin apioside. acs.org These related compounds, while structurally similar, may possess different biological activities. If present in an isoliquiritin sample, they could lead to an incorrect assessment of its potency or mechanism of action. Therefore, using orthogonal analytical methods like HPLC-UV and qHNMR to accurately determine purity and identify impurities is crucial for ensuring the quality of reference materials and the reliability of downstream biological results. acs.org
Isoliquiritin Biosynthesis and Chemical Synthesis Research
Enzymatic Pathways and Genetic Regulation of Isoliquiritin Biosynthesis in Plants
The biosynthesis of isoliquiritin in plants is a multi-step process that is part of the broader phenylpropanoid and flavonoid pathways. researchgate.netfrontiersin.org This intricate sequence begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions to construct the characteristic chalcone (B49325) backbone. mdpi.comfrontiersin.org
The process commences with the general phenylpropanoid pathway, where Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.org Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.net The next crucial step is the activation of p-coumaric acid to 4-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.netmdpi.com This molecule, 4-coumaroyl-CoA, stands at a critical juncture, serving as a precursor for both flavonoids and other compounds like lignin. researchgate.netbiorxiv.org
The first committed step towards flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), which is often considered a rate-limiting enzyme in the pathway. frontiersin.orgresearchgate.netfrontiersin.org CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netmdpi.com In the specific pathway leading to isoliquiritin, the chalcone produced is isoliquiritigenin (B1662430). The formation of isoliquiritigenin is then followed by a glycosylation step, where a glycosyltransferase (GT) enzyme attaches a sugar moiety to the isoliquiritigenin molecule, yielding isoliquiritin. frontiersin.orgnih.gov The isomerization of the chalcone to a flavanone (B1672756) can be catalyzed by chalcone isomerase (CHI), which directs intermediates toward other classes of flavonoids. nih.govwikipedia.org
The regulation of this pathway is complex and involves transcription factors, primarily from the R2R3-MYB and basic helix–loop–helix (bHLH) families. frontiersin.org These regulatory proteins can control the expression of the biosynthetic genes, thereby modulating the production of isoliquiritin and other flavonoids in response to developmental cues and environmental stresses. frontiersin.orgfrontiersin.org
Table 1: Key Enzymes in the Biosynthesis of Isoliquiritin in Plants
| Enzyme Name | Abbreviation | Function in the Pathway |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.org |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.net |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its corresponding CoA ester, 4-coumaroyl-CoA. researchgate.netpnas.org |
| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. mdpi.comresearchgate.net |
| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones, a competing pathway branch. frontiersin.orgnih.gov |
| Glycosyltransferase | GT | Transfers a sugar group to the isoliquiritigenin aglycone to form isoliquiritin. frontiersin.orgnih.gov |
Microbial Biosynthesis of Isoliquiritin (e.g., in Saccharomyces cerevisiae)
The production of isoliquiritin using engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, represents a promising alternative to extraction from plant sources. nih.govdeanfrancispress.comresearchgate.net This synthetic biology approach involves the heterologous expression of plant-derived biosynthetic genes within the microbial host. nih.govx-mol.com
To achieve de novo biosynthesis of isoliquiritin in S. cerevisiae, the entire enzymatic pathway from a common yeast metabolite is reconstructed within the cell. nih.govresearchgate.net This requires the introduction and functional expression of several genes from plants like Glycyrrhiza uralensis. nih.govdeanfrancispress.com Research has demonstrated the assembly of pathways by incorporating genes encoding for enzymes such as PAL, C4H, 4CL, CHS, and a UDP-glucosyltransferase (UGT) to convert endogenous yeast metabolites into the final product. nih.govresearchgate.net
Metabolic flux optimization is critical for enhancing product yield. A key strategy involves overexpressing rate-limiting enzymes. For example, studies have shown that overexpressing chalcone synthase (CHS) in hairy root cultures of G. uralensis significantly increased the accumulation of total flavonoids, including isoliquiritin. researchgate.net Similarly, in engineered yeast, modulating the expression levels of specific genes, such as chalcone isomerase (CHI), can influence the ratio of different flavonoids produced. deanfrancispress.com The goal of these engineering efforts is to channel metabolic precursors efficiently toward isoliquiritin while minimizing the formation of competing byproducts. peerj.com While significant progress has been made, yields for flavonoids in microbial systems like yeast are often still considered low. nih.gov
Furthermore, the performance of engineered microbial strains can be variable and may not always be stable over long-term cultivation, which is a concern for industrial-scale fermentation. mdpi.com The stability of natural pigments like chalcones can also be a challenge, as they may degrade when exposed to light or oxygen. frontiersin.org Overcoming these hurdles requires further optimization of the host strain's metabolism, refinement of the fermentation process, and development of efficient downstream processing and purification methods. deanfrancispress.comnih.gov
Chemical Synthetic Routes and Methodological Development for Isoliquiritin
Chemical synthesis offers a route to produce isoliquiritin independent of biological systems. This approach allows for precise control over the molecular structure and the potential for large-scale manufacturing. chemrevise.org The development of synthetic routes often relies on the principles of retrosynthesis, where the target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.com
The first total synthesis of isoliquiritin was reported in 2002. electronicsandbooks.com Methodological developments often focus on the synthesis of its aglycone, isoliquiritigenin, for which several synthetic routes have been established. evitachem.com A common strategy involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative.
Another synthetic approach involves the chemical transformation of related, more abundant natural flavonoids. For example, a method has been reported for converting liquiritin (B1674860), a flavanone glycoside, into isoliquiritin. google.com This transformation takes advantage of the chemical equilibrium between flavanones and chalcones, which can be influenced by reaction conditions, such as pH. In basic conditions, the flavanone ring of liquiritin can open to form the chalcone structure of isoliquiritin. google.com
Despite these advances, some researchers note that the chemical synthesis pathways for isoliquiritin are not yet fully optimized for large-scale industrial production, which can limit its availability from non-plant sources. deanfrancispress.com Future research is aimed at developing more efficient, cost-effective, and scalable synthetic methodologies. numberanalytics.com
Pharmacological Activities and Molecular Mechanisms of Isoliquiritin in Vitro and in Vivo Studies in Animal Models
Antioxidant Activity of Isoliquiritin
Isoliquiritin and its aglycone, isoliquiritigenin (B1662430), exhibit robust antioxidant effects through multiple mechanisms, including direct neutralization of free radicals and enhancement of the body's endogenous antioxidant defense systems. nih.gov
Isoliquiritin's chemical structure allows it to directly scavenge harmful reactive oxygen species (ROS). researchgate.net Studies have shown that its aglycone, isoliquiritigenin, effectively neutralizes superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. mdpi.com This direct radical-scavenging action helps to mitigate oxidative stress, which is a key factor in the pathogenesis of numerous diseases. researchgate.netmdpi.com The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
A primary mechanism for Isoliquiritin's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Isoliquiritigenin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com This leads to an increased synthesis of several crucial endogenous antioxidant enzymes. nih.govresearchgate.net
Table 1: Modulation of Endogenous Antioxidant Enzymes by Isoliquiritin/Isoliquiritigenin
| Enzyme/Substance | Effect | Key Findings |
|---|---|---|
| Superoxide Dismutase (SOD) | Increased Activity/Expression | Isoliquiritigenin treatment improved SOD activity in cells under oxidative stress. nih.gov |
| Catalase (CAT) | Increased Activity/Expression | Enhanced catalase activity was observed in cells pre-treated with isoliquiritigenin. researchgate.netnih.gov |
| Glutathione (B108866) (GSH) | Increased Levels | Treatment with isoliquiritigenin increased the levels of this vital antioxidant substance. researchgate.net |
| Glutathione Peroxidase (GSH-Px) | Increased Activity | Isoliquiritigenin was found to improve the activity of glutathione peroxidase. nih.gov |
| Heme Oxygenase-1 (HO-1) | Upregulated Expression | Activation of the Nrf2 pathway by isoliquiritigenin leads to the production of HO-1. researchgate.net |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Upregulated Expression | As a downstream target of Nrf2, NQO1 expression is promoted by isoliquiritigenin. researchgate.net |
By scavenging free radicals and bolstering endogenous antioxidant defenses, Isoliquiritin exerts significant cytoprotective effects. Pre-treatment with isoliquiritigenin has been shown to protect cells from damage induced by oxidative agents like hydrogen peroxide (H₂O₂). nih.gov In these studies, isoliquiritigenin significantly inhibited the generation of ROS and the release of lactate (B86563) dehydrogenase, a marker of cell damage. nih.gov Furthermore, it has been shown to protect against the loss of mitochondrial membrane potential, a critical event in cell apoptosis triggered by oxidative stress. nih.govresearchgate.net These findings demonstrate that Isoliquiritin can effectively shield cells from oxidative injury, thereby preserving cellular integrity and function. nih.gov
Anti-inflammatory Activity of Isoliquiritin
Isoliquiritin and its aglycone possess potent anti-inflammatory properties, which are primarily achieved by inhibiting the production of inflammatory mediators and modulating the signaling pathways that control the inflammatory response. researchgate.netnih.gov
Research has consistently shown that Isoliquiritin can suppress the expression and release of key pro-inflammatory molecules in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov In models using RAW264.7 macrophages, Isoliquiritin and its aglycone significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govnih.gov
Moreover, it effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. nih.govresearchgate.net This inhibition occurs at both the mRNA and protein levels in a concentration-dependent manner. nih.gov
Table 2: Inhibition of Pro-inflammatory Mediators by Isoliquiritin/Isoliquiritigenin
| Mediator | Cell Model | Key Finding |
|---|---|---|
| TNF-α | LPS-stimulated RAW264.7 cells | Reduced release and mRNA expression. researchgate.netnih.govnih.gov |
| IL-1β | LPS-stimulated RAW264.7 cells | Decreased production. nih.govnih.gov |
| IL-6 | LPS-stimulated RAW264.7 cells | Suppressed release and mRNA expression. nih.govnih.gov |
| iNOS | LPS-stimulated MAC-T & RAW264.7 cells | Downregulated protein and mRNA expression. nih.govresearchgate.net |
| COX-2 | LPS-stimulated MAC-T & RAW264.7 cells | Reduced protein and mRNA expression. nih.govresearchgate.net |
| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | Reduced accumulation. nih.gov |
The anti-inflammatory effects of Isoliquiritin are mediated through its interaction with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
The NF-κB pathway is a central regulator of inflammation. tandfonline.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Isoliquiritin has been shown to inhibit this process by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB p65 and suppressing the expression of its target genes like iNOS, COX-2, and various cytokines. nih.govnih.gov
The MAPK pathway , which includes kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a fundamental role in the inflammatory response. nih.govfrontiersin.org Activation of these kinases leads to the expression of inflammatory mediators. Studies have demonstrated that Isoliquiritin can attenuate the phosphorylation of p38, ERK, and JNK in LPS-stimulated cells, indicating that its anti-inflammatory effects are, in part, due to the downregulation of the MAPK signaling cascade. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Cyclooxygenase-2 (COX-2) |
| c-Jun N-terminal kinase (JNK) |
| Extracellular signal-regulated kinase (ERK) |
| Glutathione (GSH) |
| Heme oxygenase-1 (HO-1) |
| Hydrogen peroxide (H₂O₂) |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Isoliquiritigenin |
| Isoliquiritin |
| Kelch-like ECH-associated protein 1 (Keap1) |
| Lipopolysaccharide (LPS) |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) |
| Nitric Oxide (NO) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) |
| Nuclear Factor-kappa B (NF-κB) |
| Prostaglandins |
| Superoxide Dismutase (SOD) |
Suppression of Pyroptosis (e.g., NLRP3-mediated)
Isoliquiritin has demonstrated significant efficacy in suppressing pyroptosis, a form of programmed cell death characterized by inflammation, primarily through the inhibition of the NLRP3 inflammasome. In vitro studies have shown that isoliquiritin can protect primary microglia from NLRP3 inflammasome activation induced by lipopolysaccharide (LPS) and ATP. nih.govnih.gov This protective effect is evidenced by a decrease in the protein levels of phosphorylated NF-κB, NLRP3, cleaved Caspase-1, IL-1β, and the N-terminal fragment of Gasdermin D (GSDMD-N), which is the executor of pyroptosis. nih.gov
The mechanism underlying this suppression involves the upregulation of miRNA-27a. nih.gov Isoliquiritin treatment has been shown to increase the expression of miRNA-27a, which in turn targets and decreases the mRNA and protein levels of spleen tyrosine kinase (SYK). nih.gov This leads to the inhibition of the NF-κB signaling pathway, a critical step in the priming of the NLRP3 inflammasome. nih.gov
In vivo animal models have corroborated these findings. In mouse models of depression induced by LPS or chronic social defeat stress, administration of isoliquiritin effectively ameliorated depressive symptoms by suppressing NLRP3-mediated pyroptosis in the hippocampus. nih.govnih.gov This was associated with an increased level of the neuronal marker NeuN, improved neuron survival and morphology, and a reduction in pyroptosis-related neuronal cell death. nih.gov The therapeutic effects of isoliquiritin in these models were significantly reversed by miRNA-27a inhibitors, confirming the crucial role of the miRNA-27a/SYK/NF-κB axis in mediating the anti-pyroptotic activity of isoliquiritin. nih.gov
Furthermore, research has highlighted that isoliquiritigenin (ILG), the aglycone of isoliquiritin, is a potent inhibitor of NLRP3 inflammasome activation. nih.govresearchgate.net ILG has been shown to inhibit NLRP3-activated ASC oligomerization, a key step in inflammasome assembly. nih.gov In animal models of diet-induced obesity, ILG attenuated adipose tissue inflammation and the production of IL-1β and caspase-1. nih.govresearchgate.net
Table 1: Effects of Isoliquiritin on Pyroptosis Markers
| Marker | Effect | Model System | Reference |
| p-NF-κB | Decreased | Primary microglia | nih.gov |
| NLRP3 | Decreased | Primary microglia | nih.gov |
| Cleaved Caspase-1 | Decreased | Primary microglia, White adipose tissue | nih.govnih.gov |
| IL-1β | Decreased | Primary microglia, White adipose tissue | nih.govnih.gov |
| GSDMD-N | Decreased | Primary microglia | nih.gov |
| miRNA-27a | Increased | Primary microglia, Mouse hippocampus | nih.gov |
| SYK | Decreased | Primary microglia | nih.gov |
Anticancer Activity of Isoliquiritin
Apoptosis Induction Mechanisms (e.g., p53 and p21 Upregulation, Caspase Activation, Bcl-2/Bax Modulation)
Isoliquiritin exerts its anticancer effects in part by inducing apoptosis in cancer cells through multiple molecular mechanisms. A key mechanism is the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. spandidos-publications.comresearchgate.net In A549 non-small cell lung cancer cells, treatment with a combination of liquiritin (B1674860), isoliquiritin, and isoliquiritigenin led to a significant increase in the protein expression of both p53 and p21. spandidos-publications.comresearchgate.net The upregulation of p53 can trigger apoptosis by activating pro-apoptotic genes. nih.gov
The induction of apoptosis by isoliquiritin is also mediated by the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. spandidos-publications.comarchivesofmedicalscience.com Studies have shown that isoliquiritin treatment decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. spandidos-publications.comarchivesofmedicalscience.com This shift in the Bax/Bcl-2 ratio is a crucial factor in determining a cell's susceptibility to apoptosis, as it promotes the release of cytochrome c from the mitochondria. archivesofmedicalscience.comnih.gov
Furthermore, isoliquiritin triggers the activation of caspases, a family of proteases that execute the apoptotic process. In T24 human bladder cancer cells, isoliquiritin was found to activate the caspase-3/9-mediated mitochondrial apoptotic signaling pathway. archivesofmedicalscience.com Similarly, in A549 cells, a combination containing isoliquiritin led to a decrease in the protein levels of pro-caspase-3, pro-caspase-8, and pro-caspase-9, indicating their cleavage and activation. spandidos-publications.com The activation of caspases ultimately leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical changes of apoptosis. spandidos-publications.com
Table 2: Modulation of Apoptotic Proteins by Isoliquiritin in Cancer Cells
| Protein | Effect | Cell Line | Reference |
| p53 | Upregulated | A549 | spandidos-publications.comresearchgate.net |
| p21 | Upregulated | A549 | spandidos-publications.comresearchgate.net |
| Bcl-2 | Downregulated | A549, T24 | spandidos-publications.comarchivesofmedicalscience.com |
| Bax | Upregulated | A549, T24 | spandidos-publications.comarchivesofmedicalscience.com |
| Pro-caspase-3 | Downregulated | A549 | spandidos-publications.com |
| Pro-caspase-8 | Downregulated | A549 | spandidos-publications.com |
| Pro-caspase-9 | Downregulated | A549 | spandidos-publications.com |
Cell Cycle Arrest (e.g., G2/M Phase)
A significant aspect of isoliquiritin's anticancer activity is its ability to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Multiple studies have demonstrated that isoliquiritin can cause an accumulation of cells in the G2/M phase of the cell cycle. spandidos-publications.comresearchgate.netnih.gov
In human cervical cancer HeLa cells, treatment with isoliquiritigenin, the aglycone of isoliquiritin, resulted in cell cycle arrest in both the G2 and M phases. nih.gov The arrest in the G2 phase was associated with markers of DNA damage, including the formation of gamma-H2AX foci and the phosphorylation of ATM and Chk2. nih.gov This suggests that isoliquiritin may induce DNA damage, which in turn activates the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis.
Similarly, in A549 non-small cell lung cancer cells, a combination of active polyphenols including isoliquiritin was shown to inhibit the cell cycle at the G2/M phase. spandidos-publications.comresearchgate.net This cell cycle arrest was linked to the altered expression of the regulatory proteins p53 and p21. spandidos-publications.com The upregulation of p53 and p21 is known to play a critical role in enforcing cell cycle checkpoints, including the G2/M checkpoint. medsci.orgnih.gov By inducing G2/M arrest, isoliquiritin prevents cancer cells from dividing and proliferating, which can ultimately lead to apoptosis. medsci.org
Inhibition of Cell Proliferation and Viability
Isoliquiritin has been shown to effectively inhibit the proliferation and reduce the viability of various cancer cell types. In T24 human bladder cancer cells, isoliquiritin significantly inhibited cell proliferation in a dose- and time-dependent manner. archivesofmedicalscience.com Morphological changes observed after treatment included a diminished cell number and shrunken cell volume. archivesofmedicalscience.com
Similarly, in A549 non-small cell lung cancer cells, isoliquiritigenin (the aglycone of isoliquiritin) demonstrated a significant inhibitory effect on cell proliferation. nih.gov Studies on prostate cancer cell lines, C4-2 and LNCaP, also revealed that isoliquiritigenin markedly inhibited their proliferation in a dose-dependent manner, while having no effect on the viability of normal epithelial cells (IEC-6). researchgate.net
The anti-proliferative effects of isoliquiritin are closely linked to the downregulation of proteins essential for cell cycle progression and DNA synthesis. For instance, in T24 cells, isoliquiritin treatment led to a decrease in the expression of proliferating cell nuclear antigen (PCNA). archivesofmedicalscience.com PCNA is a key factor in DNA replication and repair, and its downregulation can impede the transition of cells from the G1 to the S phase of the cell cycle, thereby inhibiting proliferation. archivesofmedicalscience.com Furthermore, in A549 cells, isoliquiritigenin treatment resulted in a decrease in the expression of cell proliferation proteins P70 and cyclin D1. nih.gov
Table 3: Inhibitory Effects of Isoliquiritin on Cancer Cell Proliferation
| Cell Line | Effect | Key Molecular Changes | Reference |
| T24 (Bladder Cancer) | Inhibition of proliferation | Downregulation of PCNA | archivesofmedicalscience.com |
| A549 (Lung Cancer) | Inhibition of proliferation | Downregulation of P70 and Cyclin D1 | nih.govnih.gov |
| C4-2 (Prostate Cancer) | Inhibition of proliferation | - | researchgate.net |
| LNCaP (Prostate Cancer) | Inhibition of proliferation | - | researchgate.net |
Anti-angiogenic and Pro-angiogenic Effects and Mechanisms (e.g., Tube Formation, MMP Activity, HIF-1α Pathway, Raf/MEK Signaling)
The effect of isoliquiritin on angiogenesis, the formation of new blood vessels, appears to be context-dependent, with studies reporting both anti-angiogenic and pro-angiogenic activities.
Anti-angiogenic Effects
In the context of cancer, isoliquiritin has demonstrated anti-angiogenic properties. It has been found to significantly inhibit the vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) at non-toxic concentrations. plos.orgnih.gov Furthermore, isoliquiritin disrupts several key processes in angiogenesis, including the invasion, migration, and tube formation of HUVECs in vitro. plos.orgnih.gov An ex-vivo model using rat aortic rings also showed that isoliquiritin suppressed sprout formation treated with VEGF. plos.orgnih.gov
The anti-angiogenic mechanism of isoliquiritin involves the targeting of the HIF-1α pathway. It has been shown to inhibit the expression of VEGF by promoting the proteasomal degradation of HIF-1α. plos.orgnih.gov Additionally, isoliquiritin can block the activation of VEGFR-2 and its downstream signaling pathways. plos.orgnih.gov Computational analysis suggests that isoliquiritin may directly bind to the ATP binding site of VEGFR-2, thereby inhibiting its kinase activity. plos.orgnih.gov Another related compound, isoliquiritin apioside, has been shown to suppress the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a crucial step in angiogenesis and metastasis. researchgate.net
Pro-angiogenic Effects
Conversely, a separate line of research has revealed a pro-angiogenic role for isoliquiritin. In HUVECs, isoliquiritin was found to promote cell migration and tube formation. nih.govkisti.re.kr In vivo studies using transgenic zebrafish embryos demonstrated that isoliquiritin could rescue the loss of intersegmental vessels (ISVs) induced by a tyrosine kinase inhibitor. nih.govkisti.re.kr
The pro-angiogenic activity of isoliquiritin is mediated through the activation of the Raf/MEK signaling pathway. nih.govkisti.re.kr It is suggested that isoliquiritin may activate vascular endothelial growth factor receptor-2 (VEGFR-2) and phosphoinositide 3-kinase (PI3K), leading to the downstream activation of Raf and MEK. nih.gov This signaling cascade ultimately promotes endothelial cell survival and angiogenesis. nih.govkisti.re.kr These findings suggest that isoliquiritin could have therapeutic potential in conditions where promoting blood vessel formation is beneficial. nih.gov
Modulation of Key Oncogenic Pathways (e.g., Akt, PTEN, Raf, GSK-3, Mdm2)
Isoliquiritin has been shown to modulate several key oncogenic signaling pathways that are frequently dysregulated in cancer. A prominent target is the PI3K/Akt pathway, which plays a central role in cell growth, survival, and proliferation. mdpi.comyoutube.com
In A549 non-small cell lung cancer cells, treatment with a combination of polyphenols including isoliquiritin led to the downregulation of the Akt pathway. spandidos-publications.comresearchgate.net This was evidenced by a decrease in the protein expression of phosphorylated Akt (p-Akt). spandidos-publications.com Concurrently, the expression of phosphorylated PTEN (p-PTEN) was also decreased. spandidos-publications.com PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway; its dephosphorylation is generally associated with its tumor-suppressive function. mdpi.comfrontiersin.org The inhibition of the Akt pathway by isoliquiritin contributes to its anti-proliferative and pro-apoptotic effects. nih.gov
Furthermore, isoliquiritin has been observed to modulate other important signaling molecules. In A549 cells, it decreased the expression of phosphorylated c-Raf (p-c-Raf) and phosphorylated GSK-3β (p-GSK-3β). spandidos-publications.com The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. mdpi.com GSK-3β is involved in various cellular processes, and its phosphorylation is often associated with the promotion of cell survival.
Isoliquiritin also influences the p53 pathway by downregulating the expression of Mdm2. spandidos-publications.comresearchgate.net Mdm2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, thereby promoting apoptosis and cell cycle arrest. spandidos-publications.com By targeting these interconnected oncogenic pathways, isoliquiritin can effectively inhibit cancer cell growth and survival.
Synergistic Effects with Other Phytochemicals in Cancer Models
Research into the therapeutic potential of isoliquiritin has revealed synergistic interactions when combined with other phytochemicals, enhancing its anticancer activities. In a study involving human non-small cell lung cancer A549 cells, a combination of isoliquiritin with two other polyphenols from Glycyrrhiza uralensis, liquiritin and isoliquirigenin, demonstrated a significant increase in cytotoxicity and apoptosis induction. nih.govspandidos-publications.com This combination was found to inhibit the cell cycle at the G2/M phase. nih.govresearchgate.net The molecular mechanism behind this synergistic effect involved the upregulation of tumor suppressor proteins p53 and p21, and an increase in the pro-apoptotic protein Bax, while down-regulating anti-apoptotic Bcl-2 and other proteins involved in cell survival and proliferation like PCNA and MDM2. nih.govspandidos-publications.comresearchgate.net These findings suggest that the combined action of these phytochemicals can mediate multiple signaling pathways, including the p53-dependent pathway and the Akt pathway, to induce cancer cell death. nih.govspandidos-publications.com The use of natural compounds in combination may improve the efficacy of chemotherapy treatments against the proliferation of cancer cells. nih.gov Such combinations can enhance therapeutic actions, potentially with minimal side effects. mdpi.com
| Phytochemical Combination | Cancer Model | Key Molecular Outcome | Reference |
|---|---|---|---|
| Isoliquiritin, Liquiritin, Isoliquirigenin | A549 non-small cell lung cancer cells | Induced apoptosis; Upregulation of p53 and p21; Cell cycle arrest at G2/M phase | nih.govspandidos-publications.com |
| Isoliquiritin, Liquiritin, Isoliquirigenin | A549 non-small cell lung cancer cells | Downregulation of PCNA, MDM2, p-Akt, Bcl-2; Upregulation of Bax | nih.govresearchgate.net |
Antifungal Activity of Isoliquiritin
Isoliquiritin has demonstrated significant antifungal properties against a range of fungi, particularly those that are pathogenic to plants. medchemexpress.combiocrick.com Its mode of action primarily involves disrupting the integrity of the fungal cell membrane, leading to cell death. biocrick.comnih.gov
Inhibition of Mycelial Growth and Spore Germination
In vitro studies have confirmed that isoliquiritin effectively inhibits both the mycelial growth and the germination of spores in a dose-dependent manner. biocrick.comnih.gov For instance, isoliquiritin has been shown to inhibit the growth of a panel of plant pathogenic fungi. medchemexpress.com It also effectively inhibits the sporangia germination of Peronophythora litchii, a pathogen that causes litchi downy blight. medchemexpress.comnih.gov The minimum inhibitory concentration (MIC) of isoliquiritin against P. litchii has been established at 27.33 mg/L. biocrick.comnih.gov The inhibition of spore germination is a crucial step in controlling fungal colonization and infection. wur.nlsemanticscholar.org
Membrane Damage Mechanisms (e.g., Membrane Permeability, Intracellular Leakage)
The primary antifungal mechanism of isoliquiritin is attributed to its ability to inflict damage on the fungal cell membrane. biocrick.comnih.gov This damage leads to increased membrane permeability, a phenomenon confirmed by a rise in the relative electric conductivity of the fungal cells upon treatment with isoliquiritin. biocrick.comnih.gov The compromised membrane integrity results in the leakage of intracellular components, such as cytoplasm, and a decrease in the internal content of reducing sugars. biocrick.comnih.gov Morphological changes observed through scanning electron microscopy, such as distortion of mycelia and cytoplasm leakage, provide visual evidence of this membrane lesion mechanism. biocrick.comnih.gov This disruption of the cell membrane ultimately leads to the death of the mycelial cells. nih.gov Similar membrane-damaging mechanisms are observed with other flavonoids like isoquercitrin, which also increases membrane permeability and causes leakage of intracellular materials in Candida albicans. researchgate.netnih.gov
Efficacy Against Plant Pathogenic Fungi
Isoliquiritin has shown significant efficacy against various plant pathogenic fungi. medchemexpress.comnih.gov Its most notably studied activity is against Peronophythora litchii Chen, a primary pathogen responsible for litchi downy blight. biocrick.comnih.gov Both in vitro tests on mycelial growth and sporangia germination and in vivo tests on detached litchi leaves have demonstrated its potent inhibitory effects. nih.gov The compound has also shown inhibitory effects against other plant pathogens, including Alternaria solani and Botrytis cinerea. cabidigitallibrary.org This broad-spectrum activity suggests that isoliquiritin could be a promising candidate for developing natural alternatives to commercial fungicides for controlling various plant diseases. biocrick.comnih.gov
| Fungal Species | Effect | Key Finding / Mechanism | Reference |
|---|---|---|---|
| Peronophythora litchii Chen | Inhibition of mycelial growth and sporangia germination | MIC of 27.33 mg/L | biocrick.comnih.gov |
| Peronophythora litchii Chen | Membrane Damage | Increased membrane permeability, cytoplasm leakage, and distortion of mycelia | nih.gov |
| Alternaria solani | Inhibition of mycelial growth | Demonstrated significant inhibitory effects | cabidigitallibrary.org |
| Botrytis cinerea | Inhibition of mycelial growth | Demonstrated significant inhibitory effects | cabidigitallibrary.org |
Neurobiological Activities of Isoliquiritin
Beyond its anticancer and antifungal properties, isoliquiritin exhibits notable neurobiological activities, particularly antidepressant-like effects observed in animal models. medchemexpress.comnih.gov
Antidepressant-like Effects
Isoliquiritin has been shown to produce significant antidepressant-like effects in mouse models. nih.gov This activity was evaluated using classic behavioral despair tests, including the Forced Swimming Test (FST) and the Tail Suspension Test (TST), where isoliquiritin significantly reduced the immobility time in mice without causing central nervous system stimulation. medchemexpress.comnih.gov The underlying mechanism for these effects is believed to involve the modulation of monoamine neurotransmitters. nih.gov
Studies have found that isoliquiritin administration leads to increased concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in key brain regions such as the hippocampus, hypothalamus, and cortex. nih.gov It also reduces the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, indicating a slower metabolism of serotonin. nih.gov Furthermore, isoliquiritin has been shown to ameliorate depression-like symptoms by suppressing neuroinflammation. nih.govmdpi.com It can inhibit NLRP3-mediated pyroptosis, a type of inflammatory cell death, through the miRNA-27a/SYK/NF-κB axis. nih.govmdpi.com In cell culture models using corticosterone-damaged PC12 cells, isoliquiritin provides protection against neurotoxicity by reducing oxidative stress, preventing mitochondrial dysfunction, and inhibiting the mitochondrial apoptotic pathway. mdpi.comrsc.org
| Animal Model | Test | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Mice | Forced Swimming Test (FST), Tail Suspension Test (TST) | Significantly reduced immobility time | Increased levels of 5-HT and NE in the hippocampus, hypothalamus, and cortex | nih.gov |
| Rodent models of depression | Open Field Test (OFT), FST, TST | Attenuated depressive and anxiety-like behaviors | Suppression of NLRP3-mediated pyroptosis via miRNA-27a/SYK/NF-κB axis | nih.gov |
| PC12 Cells (in vitro) | Corticosterone-induced neurotoxicity | Prevented cell apoptosis | Reduced oxidative stress, inhibited mitochondrial apoptotic pathway | rsc.org |
Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-hydroxyindoleacetic acid (5-HIAA) |
| Bax |
| Bcl-2 |
| Isoliquirigenin |
| Isoliquiritin |
| Liquiritin |
| Norepinephrine (NE) |
| p21 |
| p53 |
Neuroprotective Mechanisms (e.g., on Corticosterone-induced Neurotoxicity)
Isoliquiritin, a flavonoid glycoside derived from licorice, has demonstrated significant neuroprotective properties against corticosterone-induced neurotoxicity in cellular models. nih.gov In studies utilizing PC12 cells, a cell line commonly used in neurological research, pretreatment with isoliquiritin effectively shielded the cells from damage induced by corticosterone, a glucocorticoid hormone associated with stress and neurodegeneration. nih.gov
The protective action of isoliquiritin is multifaceted. It significantly mitigates corticosterone-induced cell apoptosis, a form of programmed cell death. nih.gov This anti-apoptotic effect is achieved through the modulation of key cellular pathways. Isoliquiritin has been shown to prevent the dissipation of the mitochondrial membrane potential, a critical event in the apoptotic cascade. nih.gov Furthermore, it attenuates the overload of intracellular calcium ([Ca2+]i), which is a known trigger for cell death. nih.gov
A key component of isoliquiritin's neuroprotective mechanism is its potent antioxidant activity. It enhances the activity of endogenous antioxidant enzymes, including dismutase (SOD) and catalase (CAT). nih.gov Concurrently, it reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. nih.gov By combating oxidative stress, isoliquiritin helps to preserve cellular integrity and function in the face of neurotoxic insults. nih.gov
The following table summarizes the key neuroprotective mechanisms of Isoliquiritin against corticosterone-induced neurotoxicity based on in vitro findings.
| Mechanism | Observed Effect | Key Molecular Targets/Markers |
| Anti-apoptosis | Prevents corticosterone-induced cell death. | Upregulation of Bcl-2; Downregulation of Bax, caspase-3, cytochrome C. |
| Mitochondrial Protection | Prevents dissipation of mitochondrial membrane potential. | Mitochondrial membrane integrity. |
| Calcium Homeostasis | Attenuates intracellular calcium ([Ca2+]i) overload. | Intracellular calcium levels. |
| Antioxidant Activity | Reduces oxidative stress. | Increased SOD and CAT activity; Decreased ROS and MDA levels. |
Modulation of Neurotransmitter Systems (e.g., 5-HT, NE)
Isoliquiritin has been identified as a potent inhibitor of human monoamine oxidase (hMAO), an enzyme crucial for the breakdown of monoamine neurotransmitters like serotonin (5-HT) and norepinephrine (NE). nih.gov In vitro studies have shown that isoliquiritin exhibits competitive inhibition of hMAO-A and mixed inhibition of hMAO-B. nih.gov The inhibition of MAO-A is particularly relevant for antidepressant effects, as it leads to increased availability of 5-HT and NE in the synaptic cleft, which is a primary mechanism of many established antidepressant medications. heraldopenaccess.uspsychopharmacologyinstitute.com
Beyond its effects on MAO, isoliquiritin also directly interacts with key neurotransmitter receptors. Research has demonstrated its ability to modulate dopamine (B1211576) and vasopressin receptors. nih.gov Specifically, it acts as an antagonist at the dopamine D1 receptor and as an agonist at the dopamine D3 and vasopressin V1A receptors. nih.gov While the direct interaction with 5-HT and NE receptors is still under investigation, its known antidepressant-like activities in animal models strongly suggest an influence on these systems. The antidepressant effects of many pharmacological agents are linked to the modulation of 5-HT and NE neurotransmission and the subsequent adaptation of their receptor systems. heraldopenaccess.us
The table below outlines the modulatory effects of Isoliquiritin on key components of neurotransmitter systems.
| Target | Action of Isoliquiritin | Potential Consequence |
| Monoamine Oxidase-A (MAO-A) | Competitive Inhibition | Increased synaptic availability of 5-HT and NE. |
| Monoamine Oxidase-B (MAO-B) | Mixed Inhibition | Modulation of dopamine and other monoamines. |
| Dopamine D1 Receptor | Antagonist | Modulation of dopaminergic signaling. |
| Dopamine D3 Receptor | Agonist | Modulation of dopaminergic signaling. |
| Vasopressin V1A Receptor | Agonist | Influence on social behavior and stress responses. |
Role in Neuropathic Pain Models
In animal models of diabetic neuropathy, a common type of neuropathic pain, isoliquiritigenin (the aglycone form of isoliquiritin) has shown beneficial effects by alleviating hyperalgesia and allodynia, which are heightened sensitivities to painful and non-painful stimuli, respectively. nih.gov The mechanisms underlying these effects are linked to the activation of the Sirtuin 1 (SIRT1) signaling pathway. nih.gov
Studies in streptozotocin-induced diabetic rats, a widely used model for diabetic neuropathy, revealed that hyperglycemia leads to a reduction in SIRT1 expression in peripheral nerves. nih.govjournalssystem.com This is associated with a decline in mitochondrial biogenesis and autophagy, cellular processes crucial for neuronal health and function. Administration of isoliquiritigenin was found to activate SIRT1, which in turn increased mitochondrial biogenesis and autophagy. nih.gov
Furthermore, the activation of SIRT1 by isoliquiritigenin facilitates Nrf2-directed antioxidant signaling. nih.gov This is significant as oxidative stress is a key contributor to the pathogenesis of diabetic neuropathy. By enhancing the cellular antioxidant defense system, isoliquiritigenin helps to mitigate nerve damage. The improvements in behavioral parameters (reduced hyperalgesia and allodynia) in diabetic rats treated with isoliquiritigenin were accompanied by restored nerve conduction and nerve blood flow. nih.gov
The following table summarizes the observed effects and underlying mechanisms of Isoliquiritin's aglycone in a diabetic neuropathy model.
| Model System | Key Findings | Underlying Mechanisms |
| Streptozotocin-induced diabetic rats | Alleviated hyperalgesia and allodynia; Improved nerve conduction and nerve blood flow. | SIRT1 activation; Increased mitochondrial biogenesis and autophagy; Enhanced Nrf2-directed antioxidant signaling. |
| High glucose-exposed neuro2a (N2A) cells | Reduced ROS production; Decreased mitochondrial membrane depolarization. | SIRT1 activation; Facilitated Nrf2-directed antioxidant signaling. |
Metabolic Regulation by Isoliquiritin
Antidiabetic Activity and Mechanisms (e.g., PTP-1B Inhibition, SIRT1/MAPK/Nrf2 Pathway, IR/PI3K/AKT Phosphorylation)
Isoliquiritin exhibits significant antidiabetic activity through multiple molecular mechanisms. One of its key actions is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B). nih.govjuniperpublishers.com PTP-1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.govresearchgate.net By inhibiting PTP-1B, isoliquiritin enhances insulin sensitivity.
The compound also exerts its effects through the SIRT1/MAPK/Nrf2 pathway. nih.gov Isoliquiritin is known to activate SIRT1, which in turn promotes the Nrf2 antioxidant signaling pathway. nih.govnih.gov This activation helps to protect against oxidative stress, a key factor in the development of diabetic complications. nih.gov The MAPK pathway is also modulated by isoliquiritin, contributing to its protective effects against high glucose-induced cellular damage. nih.gov
Furthermore, isoliquiritin influences the insulin receptor (IR)/phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade. nih.govcam.ac.ukresearchgate.netelifesciences.org This pathway is central to glucose metabolism, and its proper functioning is essential for insulin-mediated glucose uptake. nih.govcam.ac.ukresearchgate.netelifesciences.org While direct evidence for isoliquiritin's modulation of IR/PI3K/AKT phosphorylation is still emerging, its known antidiabetic properties and its impact on upstream regulators like PTP-1B strongly suggest a positive influence on this critical signaling pathway.
The table below details the molecular mechanisms underlying the antidiabetic activity of Isoliquiritin.
| Mechanism | Description | Key Molecular Targets |
| PTP-1B Inhibition | Inhibits the enzyme that dephosphorylates and inactivates the insulin receptor. | Protein Tyrosine Phosphatase 1B (PTP-1B). |
| SIRT1/MAPK/Nrf2 Pathway | Activates SIRT1, which promotes Nrf2-mediated antioxidant defense, and modulates MAPK signaling. | Sirtuin 1 (SIRT1), Mitogen-activated protein kinases (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2). |
| IR/PI3K/AKT Phosphorylation | Likely enhances this central insulin signaling pathway, promoting glucose uptake and metabolism. | Insulin Receptor (IR), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT). |
Lipid Metabolism Modulation (e.g., in Obesity Models)
In high-fat diet-induced obesity models in mice, isoliquiritigenin has been shown to effectively reduce body weight gain. mdpi.comresearchgate.net This anti-obesity effect is linked to its ability to modulate lipid metabolism. Supplementation with isoliquiritigenin resulted in a decrease in body fat mass. researchgate.net
At the molecular level, isoliquiritigenin ameliorates hepatic steatosis (fatty liver) by suppressing the expression of genes involved in hepatic lipogenesis (the synthesis of fats in the liver). researchgate.net This leads to a reduction in hepatic triglyceride and fatty acid content. Concurrently, it enhances β-oxidation in the liver, the process by which fatty acids are broken down to produce energy. researchgate.net
In adipose tissue, isoliquiritigenin has been observed to inhibit lipid accumulation. nih.gov Studies have also indicated that it can attenuate adipose tissue inflammation, a condition closely associated with obesity and metabolic syndrome. nih.gov This anti-inflammatory effect may be mediated, in part, by modifications to the gut microbiota. nih.gov
The following table summarizes the effects of Isoliquiritin's aglycone on lipid metabolism in obesity models.
| Model | Key Effects | Molecular Mechanisms |
| High-fat diet-induced obese mice | Reduced body weight gain; Decreased body fat mass; Ameliorated hepatic steatosis. | Suppression of hepatic lipogenesis genes; Enhanced hepatic β-oxidation. |
| 3T3-L1 adipocytes | Inhibited lipid accumulation. | Downregulation of lipogenic transcription factors. |
Regulation of Thermogenesis and Brown Adipose Tissue Activity
Isoliquiritigenin has been found to play a role in regulating thermogenesis and the activity of brown adipose tissue (BAT). mdpi.comnih.gov In high-fat diet-induced obese mice, treatment with isoliquiritigenin led to an upregulation of key thermogenic genes in BAT, suggesting enhanced BAT activity and thermogenesis. mdpi.comnih.gov This is significant because BAT is a primary site of non-shivering thermogenesis, a process that dissipates energy as heat and can contribute to weight management. mdpi.comnih.gov
In vitro experiments have corroborated these findings, showing that isoliquiritigenin treatment increases the expression of uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), both of which are critical regulators of thermogenesis. mdpi.comnih.gov Transcriptomic analysis of BAT from mice treated with isoliquiritigenin revealed that differentially expressed genes were predominantly associated with metabolic processes such as the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and fatty acid degradation. mdpi.comnih.gov These pathways are integral to energy metabolism and heat production. mdpi.comnih.gov
Furthermore, isoliquiritigenin treatment has been shown to downregulate the expression of NNAT and SGK1, genes that are implicated in lipid metabolism and energy homeostasis. mdpi.comnih.gov This suggests that isoliquiritigenin modulates BAT function by regulating the expression of these genes, thereby influencing lipid deposition and thermogenic capacity. mdpi.comnih.gov
The table below outlines the effects of Isoliquiritin's aglycone on thermogenesis and brown adipose tissue.
| Model System | Observed Effects | Key Molecular Changes |
| High-fat diet-induced obese mice | Upregulation of thermogenic genes in BAT. | Increased expression of genes associated with TCA cycle, oxidative phosphorylation, and fatty acid degradation. |
| C3H10-T1/2 cells (in vitro) | Increased expression of UCP1 and PGC-1α. | Downregulation of NNAT and SGK1 expression. |
Immunomodulatory Activity of Isoliquiritin
Isoliquiritin, a flavonoid compound derived from the licorice plant (Glycyrrhiza glabra), has demonstrated significant immunomodulatory activities in various preclinical studies. nih.gov Its effects are characterized by the modulation of immune cell behavior, regulation of inflammatory mediators, and the subsequent alleviation of inflammatory conditions. nih.govnih.gov
Effects on Immune Cell Infiltration (e.g., Mast Cells, Eosinophils)
A key aspect of Isoliquiritin's immunomodulatory function is its ability to reduce the infiltration of immune cells into inflamed tissues. In animal models of atopic dermatitis, administration of Isoliquiritin markedly diminished the presence of mast cells and eosinophils in cutaneous lesions. nih.govnih.gov Mast cells and eosinophils are crucial players in the inflammatory cascade associated with allergic reactions. nih.govnih.govnih.gov By inhibiting their accumulation at the site of inflammation, Isoliquiritin helps to suppress the allergic response. nih.govnih.gov Studies have shown that Isoliquiritin can dose-dependently suppress mast cell degranulation. nih.gov
Regulation of Cytokine Expression in Immune Responses
Isoliquiritin exerts profound effects on the production and secretion of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. nih.gov In vitro studies using human mast cells showed that Isoliquiritin inhibited the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.govresearchgate.net
Furthermore, in animal models of atopic dermatitis, treatment with Isoliquiritin led to a significant downregulation in the expression of several key cytokines and immunoglobulins involved in the allergic response. nih.gov This includes a reduction in the levels of Interleukin-4 (IL-4), Interleukin-6 (IL-6), Immunoglobulin E (IgE), and thymic stromal lymphopoietin (TSLP). nih.govnih.gov These factors are known to contribute to the pathology of atopic dermatitis and other allergic diseases. nih.govresearchgate.net
Table 1: Effect of Isoliquiritin on Key Cytokines and Immunoglobulins in an Atopic Dermatitis Animal Model
| Biomarker | Effect of Isoliquiritin Treatment | Reference |
| Interleukin-4 (IL-4) | Downregulated | nih.gov |
| Interleukin-6 (IL-6) | Downregulated | nih.gov |
| Immunoglobulin E (IgE) | Downregulated | nih.gov |
| Thymic Stromal Lymphopoietin (TSLP) | Downregulated | nih.gov |
Amelioration of Atopic Dermatitis-like Conditions
The culmination of Isoliquiritin's effects on immune cell infiltration and cytokine regulation is the significant amelioration of atopic dermatitis (AD)-like skin conditions in animal models. nih.govnih.gov Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions and intense itching. nih.govsemanticscholar.org
In studies using a 1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced AD mouse model, treatment with Isoliquiritin led to a noticeable improvement in skin lesions. nih.govnih.gov The therapeutic effects were observed through the reduction in the thickness of the epidermis and dermis, decreased ear edema, and lower dermatitis scores. nih.gov These findings suggest that Isoliquiritin mitigates skin inflammation and helps restore normal skin structure by targeting the underlying immune dysregulation. nih.govnih.gov The mechanism for this therapeutic effect is linked to the inhibition of the CD177/JAK2/STAT signaling pathway. nih.govnih.gov
Antibacterial Activity of Isoliquiritin
Beyond its immunomodulatory properties, Isoliquiritin has been identified as a compound with significant antibacterial activity, particularly in the context of antibiotic resistance. Its primary role is not as a direct bactericidal agent but as an inhibitor of specific bacterial defense mechanisms, which restores the efficacy of conventional antibiotics. nih.govnih.gov
Inhibition of Specific Bacterial Resistance Mechanisms (e.g., NDM-1)
Isoliquiritin has been identified as a novel and specific inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). nih.govnih.gov NDM-1 is an enzyme produced by certain strains of Gram-negative bacteria that provides resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating multidrug-resistant bacterial infections. nih.govwikipedia.org The NDM-1 enzyme inactivates these antibiotics by hydrolyzing them. nih.govwikipedia.org
Research has shown that Isoliquiritin specifically inhibits the activity of the NDM-1 enzyme. nih.govresearchgate.net It is noteworthy that Isoliquiritin itself does not have a significant impact on the growth of NDM-1-positive bacteria, nor does it affect the expression of the NDM-1 enzyme at concentrations that effectively inhibit the enzyme's function. nih.govnih.gov Its inhibitory action is specific to NDM-1 and not other metallo-β-lactamases like VIM-1. nih.govresearchgate.net
Synergistic Effects with Antibiotics
The inhibition of NDM-1 by Isoliquiritin leads to a powerful synergistic effect when combined with β-lactam antibiotics. nih.govnih.gov This synergy effectively restores the antibacterial activity of antibiotics that were previously rendered ineffective by NDM-1-producing bacteria. nih.gov
In vitro studies, including checkerboard and time-kill assays, have confirmed a significant synergistic effect when Isoliquiritin is combined with the carbapenem (B1253116) antibiotic meropenem (B701) against NDM-1-positive Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov The Fractional Inhibitory Concentration (FIC) indices for the combination of meropenem and Isoliquiritin were all less than 0.5, indicating strong synergy. nih.govnih.govresearchgate.net This combination significantly reduces the minimum inhibitory concentration (MIC) of meropenem needed to suppress the growth of these resistant bacteria. nih.gov These findings position Isoliquiritin as a potential adjuvant therapy to enhance the efficacy of carbapenems against infections caused by NDM-1-positive Enterobacteriaceae. nih.govnih.gov
Table 2: Synergistic Antibacterial Activity of Isoliquiritin with Meropenem
| Bacterial Strain | Resistance Mechanism | Effect of Isoliquiritin Combination | Outcome | Reference |
| E. coli | NDM-1 Positive | Restores susceptibility to Meropenem | Significant reduction in Meropenem MIC | nih.gov |
| K. pneumoniae | NDM-1 Positive | Restores susceptibility to Meropenem | Significant reduction in Meropenem MIC | nih.govnih.gov |
Wound Healing Activity of Isoliquiritin
Isoliquiritin, a flavonoid compound, has demonstrated significant potential in promoting the healing of skin wounds in animal models. Research indicates that its therapeutic effects are multifaceted, involving the enhancement of tissue regeneration, modulation of new blood vessel formation, and attenuation of the local inflammatory response. These activities collectively contribute to an accelerated and more effective wound repair process.
Promotion of Skin Tissue Regeneration (e.g., Epidermal and Dermal Thickness, Collagen Fiber Synthesis)
Studies in animal models have shown that isoliquiritin significantly promotes the physical restructuring and regeneration of damaged skin tissue. In a study involving scalded rats, treatment with isoliquiritin led to a notable increase in the thickness of both the epidermis and the dermis compared to untreated models. cabidigitallibrary.org This suggests an enhancement of cellular proliferation and migration, key processes in rebuilding the skin's layers.
Furthermore, isoliquiritin treatment has been observed to increase the density and organization of collagen fibers within the wound bed. cabidigitallibrary.org Collagen is a critical component of the extracellular matrix, providing structural integrity and strength to the healing tissue. nih.gov The enhanced synthesis of collagen is a key indicator of progression from the inflammatory phase to the proliferative and remodeling phases of wound healing. nih.govnih.gov The observed increases in skin layer thickness and collagen deposition underscore isoliquiritin's role in promoting the formation of robust granulation tissue and effective wound closure. cabidigitallibrary.org
Table 1: Effect of Isoliquiritin on Skin Tissue Regeneration in a Rat Model Data presented as mean ± standard deviation. Data sourced from a study on scalded rats. cabidigitallibrary.org
Angiogenesis Modulation in Wound Repair (e.g., Ang-1, Ang-2, Tie-2 Protein Expression)
Angiogenesis, the formation of new blood vessels, is essential for delivering oxygen, nutrients, and immune cells to the healing wound. nih.gov The angiopoietin/receptor (Ang/Tie) system is a critical regulator of this process. cabidigitallibrary.org Isoliquiritin has been shown to modulate this system to promote effective vascular remodeling. cabidigitallibrary.org
Table 2: Effect of Isoliquiritin on Angiogenesis-Related Protein Expression Data reflects relative protein expression levels in skin tissue of a rat model. cabidigitallibrary.org
Anti-inflammatory Contributions to Wound Healing
While inflammation is a necessary initial phase of wound healing, a prolonged or excessive inflammatory response can impede tissue repair. After an injury, inflammatory cells release a host of pro-inflammatory cytokines. cabidigitallibrary.org Isoliquiritin exhibits anti-inflammatory properties that help to resolve this phase and allow progression to the proliferative stage of healing. cabidigitallibrary.orgnih.gov
Research in animal models has shown that the application of isoliquiritin to wound sites significantly reduces the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). cabidigitallibrary.org These cytokines, when overexpressed, can contribute to chronic inflammation and tissue damage. cabidigitallibrary.org By inhibiting the secretion of these inflammatory mediators, isoliquiritin may reduce wound infection and limit tissue necrosis, creating a more favorable environment for cellular repair and regeneration. cabidigitallibrary.org
Table 3: Effect of Isoliquiritin on Inflammatory Cytokine Levels in Skin Tissue Data presented as mean ± standard deviation. Data sourced from a study on scalded rats. cabidigitallibrary.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Isoliquiritin and Analogues
Influence of Chemical Structure on Biological Activities
The chemical architecture of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of their diverse biological activities. nih.gov, acs.org Modifications to this scaffold, such as the addition or alteration of substituent groups on the aromatic rings, significantly impact their antioxidant, cytotoxic, and antidiabetic properties. jchemrev.com, nih.gov
Antioxidant Activity: The antioxidant capacity of chalcones is heavily influenced by the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings. researchgate.net Studies on various chalcone (B49325) derivatives have shown that compounds with hydroxyl groups, particularly on the B-ring, and methoxy groups in the para position of the A-ring, often exhibit potent antioxidant properties. researchgate.net The arrangement of these functional groups facilitates the donation of hydrogen atoms or electrons to scavenge free radicals.
Cytotoxicity and Tumor Specificity: The α,β-unsaturated ketone moiety in the chalcone backbone is considered crucial for its cytotoxic activity against cancer cells. nih.gov, pharmatutor.org This group acts as a Michael acceptor, allowing it to react with nucleophilic groups (like sulfhydryl groups in proteins) in cancer cells, leading to apoptosis and inhibition of cell proliferation. researchgate.net SAR studies have revealed that the substitution pattern on both aromatic rings modulates this cytotoxicity. For instance, specific analogues of chalcone CM-M345 and diarylpentanoid BP-C4 have been developed to enhance antiproliferative activity and selectivity for cancer cells expressing wild-type p53. nih.gov
Antidiabetic Activity: The structural features of isoliquiritin and its derivatives also play a significant role in their antidiabetic potential. Research on derivatives of both isoliquiritigenin (B1662430) (the aglycone of isoliquiritin) and liquiritigenin (B1674857) has indicated that the presence of ether and ester groups can be important for their antihyperglycemic effects. nih.gov A study screening various synthesized derivatives found that specific analogues of isoliquiritin demonstrated significant blood glucose-lowering effects in oral glucose tolerance tests. nih.gov
| Biological Activity | Key Structural Features Influencing Activity | Research Findings |
| Antioxidant | Hydroxyl (-OH) and methoxy (-OCH3) groups on aromatic rings. | Compounds with -OH on the B-ring and para-substituted -OCH3 on the A-ring show potent activity. researchgate.net |
| Cytotoxicity | α,β-unsaturated ketone moiety; substitution patterns on aromatic rings. | The unsaturated ketone acts as a Michael acceptor. Specific substitutions can increase potency and selectivity against cancer cells. nih.gov, nih.gov |
| Antidiabetic | Presence of ether and ester groups in analogues. | Derivatives of isoliquiritigenin and liquiritigenin with these groups showed significant blood glucose-lowering effects. nih.gov |
Identification of Key Pharmacophores and Functional Groups
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a particular biological effect. For chalcones like isoliquiritin, several key pharmacophoric features have been identified.
The most prominent pharmacophore is the 1,3-diphenyl-2-propen-1-one scaffold itself. acs.org The reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–) is a recurring feature responsible for many of the biological activities attributed to chalcones. pharmatutor.org
Specific functional groups and their positions are critical:
α,β-Unsaturated Carbonyl System: This feature is a primary determinant of the reactivity of chalcones, particularly their ability to act as Michael acceptors, which is linked to their anticancer and other activities. nih.gov, researchgate.net
Hydroxyl Groups (-OH): The number and location of hydroxyl groups on the aromatic rings are pivotal. For antioxidant activity, hydroxyl groups are essential for free radical scavenging. researchgate.net In a study of isoliquiritigenin's interaction with human monoamine oxidase, the 4'-OH group was found to form a key polar interaction with an active site residue. nih.gov
Methoxy Groups (-OCH3): The presence of methoxy groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its absorption, distribution, and interaction with biological targets. researchgate.net
para-phenol hydroxyl group: The hydroxyl group at the para-position (C4) of the B-ring is a significant feature. SAR analyses have confirmed that a hydroxyl group at this position often enhances the anti-inflammatory and antioxidant activities of chalcones. researchgate.net
Pharmacophore modeling based on known active chalcone derivatives has identified hypotheses where hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups are crucial features for specific activities, such as calcium channel blocking. acs.org, benthamdirect.com
Role of Sugar Moieties in Biological Potency
Isoliquiritin is a glycoside form of the flavonoid isoliquiritigenin. The presence of a sugar moiety (glycosylation) significantly alters the physicochemical and biological properties of the parent compound (aglycone). nih.gov
Solubility and Bioavailability: Glycosylation generally increases the water solubility and stability of flavonoids. researchgate.net This enhancement can lead to improved bioavailability, allowing the compound to be more easily absorbed and distributed in the body. nih.gov
Biological Activity: The effect of glycosylation on biological potency is complex. In many in vitro studies, the aglycone (e.g., isoliquiritigenin) exhibits stronger biological activity than its glycoside form (e.g., isoliquiritin). acs.org For example, O-glycosylation often reduces the antioxidant and antiproliferative activities of flavonoids. nih.gov, researchgate.net This is because the sugar moiety can sterically hinder the interaction of the flavonoid's active functional groups, such as hydroxyl groups, with their biological targets. researchgate.net
Pro-drug Concept: Flavonoid glycosides are sometimes considered "pro-drugs." nih.gov After ingestion, they may be hydrolyzed by enzymes in the intestine, releasing the more active aglycone, which can then be absorbed. acs.org
Influence of Sugar Type and Position: The specific type of sugar and its point of attachment to the flavonoid scaffold also play a role. nih.gov For instance, C-glycosylation (where the sugar is attached via a C-C bond) can sometimes enhance antioxidant and anti-diabetic potential compared to O-glycosylation (attachment via a C-O bond). nih.gov
| Property | Effect of Glycosylation (Sugar Moiety) | Mechanism/Reason |
| Water Solubility | Generally Increased | The polar sugar group enhances interaction with water molecules. researchgate.net |
| Bioavailability | Potentially Increased | Improved solubility can lead to better absorption. nih.gov |
| In Vitro Bioactivity | Often Decreased | The sugar moiety can block active functional groups (e.g., hydroxyls) from interacting with targets. researchgate.net, acs.org |
| Pro-drug Potential | Acts as a carrier for the active aglycone | The glycoside is hydrolyzed in the gut to release the more potent aglycone. nih.gov, acs.org |
Comparative Analysis with Structurally Related Flavonoids
Comparing isoliquiritin to its aglycone, isoliquiritigenin, and its isomeric counterparts, liquiritin (B1674860) and liquiritigenin, provides valuable SAR insights. These compounds differ in the core flavonoid structure (chalcone vs. flavanone) and glycosylation status.
Isoliquiritin vs. Isoliquiritigenin: Isoliquiritigenin is the aglycone of isoliquiritin, meaning it lacks the glucose moiety. In many biological assays, isoliquiritigenin demonstrates higher potency. For example, in studies on angiogenesis, the potency for inhibiting tube formation was found to be in the order of isoliquiritigenin > isoliquiritin. nih.gov, researchgate.net This suggests that the sugar group in isoliquiritin diminishes its activity in this specific context, a common finding in in vitro assays where direct interaction with a target is measured. researchgate.net However, isoliquiritin and isoliquiritigenin often exhibit interconnected biological activities, as isoliquiritin can be converted to its aglycone in vivo. journal-dtt.org, nih.gov
Isoliquiritin (Chalcone) vs. Liquiritin (Flavanone): Isoliquiritin is a chalcone, possessing an open-chain structure, while liquiritin is its isomeric flavanone (B1672756), with a closed heterocyclic C ring. nih.gov This structural difference affects their biological activities. While both are major flavonoids in licorice and share some pharmacological properties like anti-inflammatory and antioxidant effects, their potencies can differ. journal-dtt.org, researchgate.net For instance, one study noted that liquiritigenin (the aglycone of liquiritin), but not isoliquiritigenin, was active in protecting against heavy metal-induced cytotoxicity. nih.gov
Isoliquiritigenin (Chalcone) vs. Liquiritigenin (Flavanone): These two are isomeric aglycones. Isoliquiritigenin is the biosynthetic precursor to liquiritigenin. nih.gov This isomerization can occur spontaneously under certain pH conditions, suggesting their biological effects might be interlinked. nih.gov Their distinct shapes—the planar chalcone versus the non-planar flavanone—lead to different interactions with biological targets, resulting in varied pharmacological profiles.
| Compound | Core Structure | Glycosylation Status | Key Comparative Finding |
| Isoliquiritin | Chalcone | Glycoside | Often less potent in vitro than its aglycone, isoliquiritigenin. nih.gov, researchgate.net |
| Isoliquiritigenin | Chalcone | Aglycone | Biosynthetic precursor to liquiritigenin; often shows higher in vitro potency. nih.gov, nih.gov |
| Liquiritin | Flavanone | Glycoside | Isomer of isoliquiritin; shows different activity profiles due to the flavanone structure. nih.gov |
| Liquiritigenin | Flavanone | Aglycone | Isomer of isoliquiritigenin; its activity can differ significantly from its chalcone counterpart. nih.gov |
In Silico Modeling for Structure-Activity Prediction
In silico (computational) methods are powerful tools for predicting and understanding the structure-activity relationships of compounds like isoliquiritin. These techniques include QSAR, molecular docking, and molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For chalcones, QSAR studies have been used to predict activities like antimicrobial, anticancer, and antioxidant effects. researchgate.net, nih.gov, researchgate.net These models use calculated molecular descriptors (e.g., spatial, electronic, topological) to identify which structural properties are most correlated with a specific biological outcome, thereby guiding the design of more potent analogues. nih.gov, nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like isoliquiritin) when bound to a target protein. It helps to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. nih.gov Molecular docking studies have been performed for isoliquiritin and related flavonoids with various targets, including enzymes and receptors involved in inflammation and cancer. mdpi.com, chemoprev.org, itjfs.com For example, docking studies predicted that isoliquiritin could bind to 11β-hydroxysteroid dehydrogenase 1, an anti-inflammatory target. mdpi.com, mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. After an initial docking pose is determined, MD simulations can assess the stability of this interaction. mdpi.com Such simulations have been used to confirm the stability of complexes formed by licorice compounds, including glucoliquiritin (B3030632) apioside (a glycoside related to isoliquiritin), with their protein targets. nih.gov These computational approaches are crucial for rational drug design, allowing for the screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. tandfonline.com
Metabolism and Pharmacokinetics of Isoliquiritin Preclinical Research in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Following oral administration in rats, isoliquiritin undergoes significant biotransformation, primarily into its aglycone form, isoliquiritigenin (B1662430). This conversion is a critical first step in its absorption and subsequent metabolism. Studies on isoliquiritigenin in rats reveal that while it is well-absorbed from the gastrointestinal tract, it exhibits low absolute bioavailability, with reported values ranging from approximately 22% to 34% tandfonline.com. This discrepancy between high absorption and low bioavailability points to extensive first-pass metabolism occurring in the intestine and liver researchgate.net.
Pharmacokinetic analyses in rats show that after oral administration of a Glycyrrhizae Radix extract, isoliquiritin's plasma concentration gradually decreases with an elimination half-life (T½) of approximately 4.68 hours journal-dtt.org. This is comparable to the half-life of its aglycone, isoliquiritigenin, which has a reported elimination half-life of 4.6 to 4.9 hours in rats tandfonline.com. The plasma protein binding for isoliquiritigenin in rats has been measured at 43.72%, indicating a moderate level of binding that allows for distribution to tissues tandfonline.com.
Metabolite Identification and Characterization (e.g., Glucuronidated Forms)
The metabolism of isoliquiritin is a multi-step process. The initial and most significant step is the hydrolysis of the glycosidic bond, releasing its aglycone, isoliquiritigenin. This biotransformation occurs in the intestine, mediated by intestinal enterocytes and gut microbiota journal-dtt.org.
Once formed, isoliquiritigenin undergoes extensive Phase II metabolism, primarily glucuronidation nih.gov. In rat studies, key metabolites have been identified as glucuronidated forms of isoliquiritigenin and its isomer, liquiritigenin (B1674857) nih.gov. While direct in vivo animal studies specify the general classes of metabolites, in vitro studies using human liver microsomes have provided more detailed characterization, identifying specific monoglucuronides such as isoliquiritigenin 4'-O-glucuronide, isoliquiritigenin 2'-O-glucuronide, and isoliquiritigenin 4-O-glucuronide. No sulfate (B86663) conjugates were observed in these analyses nih.gov. In rat intestinal segments, isoliquiritin incubation leads to the formation of both isoliquiritigenin and liquiritigenin, with the formation rate of isoliquiritigenin being 12.2-fold higher journal-dtt.org.
Role of Specific Enzymes in Metabolism (e.g., Cytochrome P450, UDP-glucuronosyltransferases)
The metabolic pathways of isoliquiritin and its aglycone are governed by specific enzyme families. Phase I metabolism, mediated by Cytochrome P450 (CYP) enzymes, does not appear to play a major role in the direct metabolism of the parent compound, isoliquiritin mdpi.com.
The predominant metabolic route is Phase II conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs) researchgate.net. In vitro experiments have pinpointed specific UGT isoforms responsible for the glucuronidation of isoliquiritigenin. UGT1A1 and UGT1A9 are the primary enzymes responsible for forming the most abundant metabolite, isoliquiritigenin 4'-O-glucuronide. Meanwhile, UGT1A1 and UGT1A10 are chiefly responsible for converting isoliquiritigenin into the next most abundant metabolite, isoliquiritigenin 2'-O-glucuronide nih.gov.
Tissue Distribution Studies
After absorption and metabolism, the resulting compounds are distributed throughout the body. Tissue distribution studies in mice have shown that the aglycone, isoliquiritigenin, is widely distributed, with the liver, heart, and kidney identified as major distribution tissues tandfonline.com. Another study in mice further detailed the distribution pattern, ranking the concentration in organs as follows: liver > kidney > spleen > lung > stomach > heart > brain researchgate.net. This high distribution in the stomach has been correlated with its gastroprotective effects in mouse models researchgate.net. The wide distribution suggests that the compound and its metabolites can reach various potential sites of action.
| Tissue | Relative Concentration | Source |
|---|---|---|
| Liver | High | tandfonline.comresearchgate.net |
| Kidney | High | tandfonline.comresearchgate.net |
| Heart | High | tandfonline.com |
| Stomach | High | researchgate.net |
| Spleen | Moderate | researchgate.net |
| Lung | Moderate | researchgate.net |
| Brain | Low | researchgate.net |
Factors Influencing Pharmacokinetics (e.g., Gut Microbiota, Disease States, Processing Methods)
Several factors can influence the pharmacokinetic profile of isoliquiritin. The gut microbiota plays a pivotal role by mediating the initial and essential deglycosylation step to form isoliquiritigenin journal-dtt.orgnih.gov. The composition and metabolic activity of an individual's gut flora can therefore significantly impact the rate and extent of isoliquiritin's absorption and subsequent bioavailability researchgate.net.
The extensive first-pass metabolism in both the small intestine and the liver is another major factor contributing to the low oral bioavailability of the parent compound despite high absorption of its aglycone researchgate.net. The presence of other compounds within a whole licorice extract can also alter pharmacokinetics, as discussed in section 6.7.
Drug-Drug and Herb-Drug Interactions Affecting Isoliquiritin Pharmacokinetics
The potential for drug-drug interactions is an important aspect of pharmacokinetic research. Studies investigating the effect of licorice constituents on drug-metabolizing enzymes have found that isoliquiritin itself does not significantly inhibit major cytochrome P450 enzymes. However, its primary metabolite, isoliquiritigenin, has been shown to inhibit several CYP isoforms, including CYP3A4 and members of the CYP2C family. This suggests that any potential for pharmacokinetic interactions with other drugs is likely mediated by the aglycone metabolite rather than the parent glycoside. The induction of CYP3A by glycyrrhizin, another major component of licorice, could also indirectly affect the metabolism of co-administered drugs nih.gov.
Comparative Pharmacokinetic Studies of Isoliquiritin from Whole Extracts vs. Isolated Compound
Research comparing the pharmacokinetics of isoliquiritin administered as a pure compound versus as a component of a whole Glycyrrhizae Radix (licorice root) extract has revealed significant findings. In a rat study, the plasma concentrations and core pharmacokinetic parameters of isoliquiritin itself, such as its half-life, did not differ significantly between the two administration forms journal-dtt.orgresearchgate.net.
However, a notable difference was observed for its main metabolite, isoliquiritigenin. The plasma concentrations of isoliquiritigenin were significantly higher when administered as part of the whole extract compared to when isoliquiritin was given alone journal-dtt.org. This effect was attributed to a substantial increase in the intestinal permeability of isoliquiritigenin in the presence of other licorice components. Specifically, the apparent permeability of isoliquiritigenin increased by 4.8-fold when co-existing with compounds like liquiritin (B1674860) and liquiritigenin in the extract journal-dtt.org. This demonstrates a synergistic interaction within the whole herb extract that enhances the bioavailability of the active aglycone.
| Parameter | Isolated Compound (1.5 mg/kg) | In G. Radix Extract (1 g/kg) | Source |
|---|---|---|---|
| T½ (Elimination Half-life) | 4.26 ± 3.94 h | 4.68 ± 3.09 h | researchgate.net |
| Cmax (Max. Concentration) | 20.31 ± 14.28 ng/mL | 26.82 ± 8.50 ng/mL | researchgate.net |
| Tmax (Time to Max. Concentration) | 0.31 ± 0.13 h | 0.31 ± 0.13 h | researchgate.net |
| MRT (Mean Residence Time) | 2.89 ± 0.73 h | 3.07 ± 0.61 h | researchgate.net |
Isoliquiritin Derivatives and Analogues Research
Design and Synthesis of Novel Isoliquiritin Derivatives
The design of new isoliquiritin derivatives often focuses on modifying its core chalcone (B49325) structure to improve bioavailability and target-specific activity. mdpi.com A common strategy involves using isoliquiritigenin (B1662430) (ISL) as the lead compound for chemical modification. mdpi.comnih.gov
One approach is the synthesis of amino acid ester derivatives. This method is employed to enhance water solubility and potentially increase anti-tumor activity. nih.gov The synthesis can be carried out using isoliquiritigenin as the starting material in a reaction solvent like dichloromethane (B109758). The process often involves a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a decarboxylation agent like 1-ethyl-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC · HCl), to couple various amino acids to the ISL backbone. nih.govmdpi.com
Another synthetic strategy is aminomethylation via the Mannich reaction. This method introduces nitrogen-containing heterocyclic rings or open-chain amino groups into the A ring of the chalcone structure. mdpi.com The goal is to enhance water-solubility and tumor-inhibitory activities. mdpi.com The products of this reaction, known as Mannich bases, are recognized for a wide range of biological activities. mdpi.com
Additionally, other modifications include the creation of ether and ester derivatives to explore different biological activities, such as antihyperglycemic effects. nih.govresearchgate.net These syntheses provide a diverse library of compounds for biological screening and the study of structure-activity relationships. nih.gov
Evaluation of Enhanced or Modified Biological Activities
Newly synthesized isoliquiritin derivatives are subjected to extensive biological evaluation to determine if their activity is enhanced or altered compared to the parent compound. These evaluations often focus on anti-tumor and anti-diabetic properties.
In the context of anti-tumor research, derivatives have shown significantly improved potency. For instance, a series of 21 amino acid ester derivatives of ISL were tested for their inhibitory effects on various cancer cell lines. nih.gov One derivative, designated as compound 9, demonstrated a substantially lower IC₅₀ value (14.36 μM) against human cervical cancer (Hela) cells compared to the parent ISL (IC₅₀ = 126.5 μM), indicating an approximate 10-fold increase in activity. nih.gov Similarly, aminomethylated derivatives have been evaluated for cytotoxicity against human prostatic (PC-3), mammary cancer (MCF-7), and oophoroma (HO-8910) cell lines. mdpi.com Compounds 9 and 15 in this series showed stronger growth inhibition against PC-3 cells than ISL, and compound 15 was also more potent against HO-8910 and MCF-7 cells. mdpi.com
Beyond anti-cancer activity, researchers have synthesized and screened ISL derivatives for other therapeutic effects. A study involving five new derivatives of ISL found that compounds containing ether and ester groups exhibited significant blood glucose-lowering effects in an oral glucose tolerance test, suggesting potential as anti-diabetic agents. nih.govresearchgate.net
| Compound | Derivative Type | Cell Line | IC₅₀ (μM) | Parent ISL IC₅₀ (μM) | Reference |
|---|---|---|---|---|---|
| Compound 9 | Amino acid ester | Hela (Cervical Cancer) | 14.36 | 126.5 | nih.gov |
| Compound 9 | Aminomethylated | PC-3 (Prostate Cancer) | 28.32 | Not specified | mdpi.com |
| Compound 15 | Aminomethylated | PC-3 (Prostate Cancer) | 35.14 | Not specified | mdpi.com |
| Compound 15 | Aminomethylated | HO-8910 (Oophoroma) | 37.85 | Less potent | mdpi.com |
| Compound 15 | Aminomethylated | MCF-7 (Breast Cancer) | Strong inhibition | Less potent | mdpi.com |
Structure-Activity Relationships within Derivative Series
The study of structure-activity relationships (SAR) is crucial for understanding how specific chemical modifications influence the biological efficacy of isoliquiritin derivatives. By comparing the activity of various analogues, researchers can identify key structural features required for potency.
Analysis of ISL derivatives has revealed several important SAR trends. For instance, in a series of aminomethylated derivatives, the introduction of hydroxyl groups attached to the nitrogen atom was found to be beneficial. mdpi.com Specifically, a compound containing two hydroxyls (compound 15) showed the most potent cytotoxicity across multiple cell lines, while a monoethanolamine substituted compound also demonstrated improved activity compared to other analogues in the series. mdpi.com
In the development of anti-tumor agents, the addition of cyclic alkyl amino acids to the ISL structure significantly increased the inhibitory activity against PC-3M prostate cancer cells. nih.gov This suggests that the size and conformation of the amino acid moiety play a critical role in the compound's effectiveness.
For anti-diabetic activity, SAR studies indicated that the presence of ether and ester groups in ISL analogues is important for exhibiting a blood glucose-lowering effect. nih.govresearchgate.net This highlights that different functional groups can be introduced to tailor the compound's activity towards specific diseases. These findings provide a theoretical basis for the rational design and further optimization of isoliquiritin-based compounds as potential therapeutic agents. mdpi.com
Isoliquiritin Apioside: Specific Research Focus (e.g., Anti-metastatic, Anti-angiogenic)
Isoliquiritin apioside (ISLA), a glycoside of isoliquiritin found in Glycyrrhizae radix rhizome, has been the subject of specific research focusing on its anti-metastatic and anti-angiogenic properties. nih.govfrontiersin.org Studies have shown that ISLA can suppress key processes involved in cancer progression and spread, often without exhibiting cytotoxicity to the cells. nih.govnih.gov
Anti-metastatic Activity: Research has demonstrated that ISLA effectively suppresses the metastatic potential of cancer cells. In studies using HT1080 fibrosarcoma cells, ISLA was found to inhibit cell migration and invasion in various assays, including scratch-wound and Transwell® invasion tests. nih.govnih.gov A key mechanism underlying this effect is the reduction of matrix metalloproteinase (MMP) activity, which is crucial for the degradation of the extracellular matrix during cancer invasion. nih.govfrontiersin.org ISLA achieves this by suppressing the activation of signaling pathways like mitogen-activated protein kinase (MAPK) and NF-κB. nih.govnih.gov
Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. ISLA has been shown to possess anti-angiogenic capabilities. nih.govfrontiersin.org It reduces the production of pro-angiogenic factors in cancer cells, such as vascular endothelial growth factor (VEGF), placental growth factor (PlGF), and MMP-9. nih.govfrontiersin.org This suppression occurs under both normal (normoxia) and low-oxygen (hypoxia) conditions, partly by impairing the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.govfrontiersin.orgnih.gov
Furthermore, ISLA directly affects endothelial cells. It significantly reduces the ability of human umbilical vein endothelial cells (HUVECs) to migrate and to form tube-like structures, which are fundamental steps in angiogenesis. nih.govfrontiersin.org In vivo studies, such as the chorioallantoic membrane (CAM) assay, confirmed that ISLA treatment suppresses vessel formation. nih.govnih.gov These findings suggest that isoliquiritin apioside could be a valuable lead compound for developing therapies aimed at controlling tumor metastasis and angiogenesis. nih.govnih.gov
| Activity | Model/Cell Line | Key Findings | Mechanism | Reference |
|---|---|---|---|---|
| Anti-metastatic | HT1080 Cells | Suppressed cell migration and invasion. | Decreased MMP activity; suppressed MAPK and NF-κB activation. | nih.govnih.gov |
| Anti-angiogenic (Cancer Cells) | HT1080 Cells | Reduced production of pro-angiogenic factors (VEGF, PlGF, MMP-9). | Impaired the HIF-1α pathway. | nih.govfrontiersin.org |
| Anti-angiogenic (Endothelial Cells) | HUVECs | Reduced migration and tube-like structure formation. | Direct inhibition of angiogenic response. | nih.govfrontiersin.org |
| Anti-angiogenic (In vivo) | Chorioallantoic Membrane (CAM) Assay | Significantly suppressed vessel formation. | Direct inhibition of angiogenic response. | nih.govnih.gov |
Advanced Research on Isoliquiritin Formulation and Delivery Systems
Nanoparticle-Based Delivery Systems (e.g., Hybrid Membrane-Derived Nanoparticles, Gold Nanoparticles)
Nanoparticle-based delivery systems have emerged as a promising strategy to augment the therapeutic effects of isoliquiritin. explorationpub.comceon.rs These systems can improve drug solubility, protect the active compound from degradation, and facilitate targeted delivery to specific tissues or cells. explorationpub.compeerj.com
Hybrid Membrane-Derived Nanoparticles:
A notable advancement in this area is the development of hybrid membrane-derived nanoparticles. mdpi.comnih.gov One approach involves creating a nanoscale system using a fusion of erythrocyte (red blood cell) and tumor cell membranes. mdpi.comnih.gov This "hybrid membrane" is then used to encapsulate isoliquiritin, creating what are known as ISL@HM NPs. mdpi.com
The rationale behind this technology is to leverage the properties of both cell types. Erythrocyte membranes are known for their ability to prolong circulation time in the body, while tumor cell membranes possess homotypic targeting capabilities, meaning they are naturally drawn to other tumor cells. nih.gov By combining these, the resulting nanoparticles can circulate longer and more effectively target tumor sites. nih.govnih.gov
Research has shown that these hybrid membrane-camouflaged nanoparticles can significantly increase the solubility of isoliquiritin. mdpi.comresearchgate.net For instance, at an isoliquiritin concentration of 50 μg/mL, a high encapsulation rate of 55.63% has been achieved. mdpi.com Furthermore, these nanoparticles have demonstrated enhanced antitumor effects in preclinical models. mdpi.comresearchgate.net The loading efficiency of these nanoparticles has been reported to be 38.9 ± 2.99%. nih.gov
Gold Nanoparticles:
Another area of investigation involves the use of gold nanoparticles (AuNPs). mdpi.comnih.gov Phenolic compounds, such as isoliquiritin, can act as reducing and stabilizing agents in the green synthesis of these nanoparticles. mdpi.comresearchgate.net Studies have explored the synthesis of AuNPs using various phenolic compounds isolated from licorice, including isoliquiritin. mdpi.comnih.govcput.ac.za The resulting nanoparticle conjugates have been tested for their biological activities. mdpi.comcput.ac.za While some phenolic isolates from licorice and their AuNP conjugates have shown the ability to inhibit cell proliferation and inflammatory activity, the specific effects can vary between the pure compound and its nanoparticle form. mdpi.comnih.gov
Table 1: Research Findings on Nanoparticle-Based Delivery of Isoliquiritin
| Nanoparticle Type | Key Findings | Citations |
|---|---|---|
| Hybrid Membrane-Derived Nanoparticles (ISL@HM NPs) | Created by fusing erythrocyte and human glioma cell membranes. mdpi.com | mdpi.comnih.gov |
| Significantly increases the solubility of isoliquiritin. mdpi.com | mdpi.com | |
| Achieved a 55.63% encapsulation rate at 50 μg/mL isoliquiritin concentration. mdpi.com | mdpi.com | |
| Demonstrated enhanced targeting and antitumor effects in glioma therapy. mdpi.comresearchgate.net | mdpi.comresearchgate.net | |
| Showed a nanoparticle loading efficiency of 38.9 ± 2.99%. nih.gov | nih.gov | |
| Gold Nanoparticles (AuNPs) | Synthesized using isoliquiritin as a reducing and stabilizing agent. mdpi.comnih.gov | mdpi.comnih.gov |
| Investigated for anti-inflammatory and cytotoxic effects. mdpi.comnih.govcput.ac.za | mdpi.comnih.govcput.ac.za | |
| Effects on cell viability and inflammation can differ from the pure compound. mdpi.com | mdpi.com |
Strategies for Enhancing Bioavailability and Target Specificity
Beyond specific nanoparticle formulations, broader strategies are being employed to improve the oral bioavailability and target specificity of isoliquiritin.
Enhancing Bioavailability:
The poor water solubility of isoliquiritin is a primary factor limiting its oral bioavailability. explorationpub.comceon.rs To address this, various drug delivery systems are being developed. These include nanoparticles, microparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS). ceon.rs The goal of these systems is to improve the solubility, dissolution, and intestinal absorption of isoliquiritin. researchgate.net For instance, liposomes, which are vesicles composed of lipids, have been explored to encapsulate isoliquiritin, thereby improving its water solubility and biocompatibility. nih.gov
Another approach involves the use of biotransformation. Fermentation of licorice with certain microorganisms, such as Monascus species, can convert glycosides like isoliquiritin into their more bioactive aglycone forms. jmb.or.kr This process can enhance their functional activity and bioavailability. jmb.or.kr
Enhancing Target Specificity:
Improving the ability of isoliquiritin to reach its intended target is crucial for maximizing its therapeutic effect while minimizing potential side effects. dovepress.com Targeted drug delivery can be achieved through passive and active mechanisms. peerj.comdovepress.com
Passive Targeting: This strategy often relies on the enhanced permeability and retention (EPR) effect observed in tumor tissues. peerj.com Nanoparticles, due to their size, can preferentially accumulate in tumor tissues where the blood vessels are leaky. peerj.com
Active Targeting: This involves modifying the surface of nanocarriers with specific ligands, such as peptides or antibodies, that can bind to receptors overexpressed on the surface of target cells. peerj.com For example, liposomes loaded with isoliquiritin have been modified with angiopep-2, a brain-targeting polypeptide, to enhance drug delivery across the blood-brain barrier for potential treatment of central nervous system disorders. nih.gov The use of hybrid membranes from tumor cells, as mentioned earlier, is another form of active targeting due to the homotypic affinity of these membranes. nih.gov
Table 2: Strategies to Improve Isoliquiritin's Bioavailability and Targeting
| Strategy | Approach | Mechanism of Action | Citations |
|---|---|---|---|
| Enhancing Bioavailability | Nanoparticle Encapsulation (e.g., Liposomes, Zein Phosphatidylcholine) | Improves solubility, protects from degradation, and enhances absorption. explorationpub.comceon.rsnih.gov | explorationpub.comceon.rsnih.gov |
| Biotransformation (e.g., Fermentation) | Converts isoliquiritin to more bioactive and bioavailable forms. jmb.or.kr | jmb.or.kr | |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Enhances solubility and dissolution in the gastrointestinal tract. ceon.rs | ceon.rs | |
| Enhancing Target Specificity | Passive Targeting (EPR Effect) | Nanoparticle accumulation in tumor tissues due to leaky vasculature. peerj.com | peerj.com |
| Active Targeting (Ligand Modification) | Surface modification of nanocarriers with targeting moieties (e.g., angiopep-2) for specific receptor binding. nih.gov | nih.gov | |
| Active Targeting (Hybrid Membranes) | Use of tumor cell membranes for homotypic targeting. nih.gov | nih.gov |
Isoliquiritin Interactions with Biological Systems
Modulation of Gut Microbiota
The gut microbiota, a vast ecosystem of microorganisms in the gastrointestinal tract, plays a critical role in health and disease. frontiersin.org Dietary compounds can significantly alter the composition and function of this microbial community. frontiersin.org While direct studies on isoliquiritin are emerging, research on its aglycone form, isoliquiritigenin (B1662430) (ISL), provides significant insight into how these flavonoids interact with and modulate the intestinal microbiome.
In a preclinical model of colitis-associated colorectal cancer (CAC), treatment with isoliquiritigenin (ISL) was found to alleviate imbalances in the gut microbiota. nih.gov The study observed that ISL administration could reverse dysbiosis at the phylum level and alter the composition of bacterial families. nih.gov Specifically, the abundance of potentially pathogenic bacteria was reduced, while the levels of beneficial, butyrate-producing bacteria increased. nih.gov Butyrate is a short-chain fatty acid crucial for maintaining gut health. nih.gov
Key findings from the research on isoliquiritigenin's impact on gut microbiota are detailed below:
| Bacterial Family/Genus | Observed Change with ISL Treatment | Potential Implication |
| Helicobacteraceae | Decreased Abundance | Reduction of a family often increased in inflammatory bowel disease. nih.gov |
| Lachnospiraceae | Increased Abundance | Increase in a family of butyrate-producing bacteria. nih.govnih.gov |
| Rikenellaceae | Increased Abundance | Restoration of a bacterial family that is often decreased in CAC models. nih.govnih.gov |
| Prevotella | Increased Abundance | Normalization of a genus whose ratio with Bacteroides can be altered in CRC. nih.gov |
| Butyrate-producing bacteria (e.g., Butyricicoccus, Clostridium, Ruminococcus) | Increased Levels | Enhanced production of beneficial short-chain fatty acids. nih.gov |
| Opportunistic pathogens (e.g., Escherichia, Enterococcus) | Reduced Abundance | Decrease in potentially harmful bacteria. nih.gov |
These findings suggest that the metabolic products of isoliquiritin, such as isoliquiritigenin, can create a more favorable gut microbial environment by promoting the growth of beneficial bacteria and suppressing potentially harmful ones. nih.govnih.gov
Epigenetic Regulation
Epigenetics refers to modifications that alter gene expression without changing the underlying DNA sequence. nih.gov These regulatory mechanisms, which include histone modifications and the activity of non-coding RNAs, are crucial in various cellular processes and can be influenced by dietary compounds. nih.govmdpi.com
Histone Modifications
Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications (PTMs) to these histones can either relax or tighten this structure, thereby activating or silencing genes, respectively. mdpi.com
Research on liquiritigenin (B1674857) (LIQ), a flavonoid structurally related to isoliquiritin, has shown that it can exert anti-inflammatory effects by modulating histone PTMs in macrophages. nih.gov This study revealed that LIQ treatment led to a significant upregulation of several histone acetylation marks, including H4K5ac, H4K16ac, H3K9ac, H3K27ac, and H2BK12ac. nih.gov Histone acetylation is generally associated with a more open chromatin structure and increased gene transcription. mdpi.com These epigenetic changes were linked to the regulation of genes involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a role in inflammation. nih.gov
Non-coding RNA
Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into proteins but play pivotal roles in gene regulation. nih.govijbiotech.com Long non-coding RNAs (lncRNAs) and microRNAs (miRNAs) are two major classes of ncRNAs that are involved in a wide array of biological processes. ijbiotech.com Studies have identified numerous lncRNAs in Glycyrrhiza uralensis, the plant source of isoliquiritin, some of which may act as precursors for miRNAs. ijbiotech.com MiRNAs, in particular, are small ncRNAs that can silence their target genes at the post-transcriptional level and are implicated in numerous diseases. frontiersin.org
miRNA-27a
Specific research has demonstrated that isoliquiritin can directly modulate the expression of microRNA-27a (miRNA-27a). nih.gov In studies related to depression, the expression of miRNA-27a was found to be downregulated in rodent models. nih.gov Isoliquiritin treatment was shown to attenuate depressive symptoms, an effect that was linked to its ability to upregulate miRNA-27a. nih.gov
The mechanism involves a cascade where miRNA-27a activation downregulates Spleen tyrosine kinase (SYK) expression, which in turn influences the NF-κB pathway and the NLRP3 inflammasome, a key player in inflammation-induced pyroptosis (a form of programmed cell death). nih.gov The antidepressant and cytoprotective effects of isoliquiritin were significantly reversed when miRNA-27a was inhibited, highlighting the crucial role of this miRNA in mediating the compound's activity. nih.gov
| Target | Effect of Isoliquiritin | Downstream Consequence |
| miRNA-27a | Upregulation | Suppression of SYK expression. nih.gov |
| SYK/NF-κB axis | Inhibition | Reduced activation of the NLRP3 inflammasome. nih.gov |
| NLRP3-mediated pyroptosis | Suppression | Attenuation of inflammatory cell death and depressive symptoms. nih.gov |
This evidence indicates that isoliquiritin engages with epigenetic mechanisms, specifically by modulating miRNA-27a, to regulate inflammatory pathways involved in neurological conditions. nih.gov
Advanced Research Methodologies Applied to Isoliquiritin Studies
Multi-omics Approaches (e.g., Metabolomics, Lipidomics, Phosphoproteomics)
Multi-omics strategies integrate data from various molecular levels—such as metabolites, lipids, and protein phosphorylations—to construct a comprehensive picture of a compound's influence on cellular processes. biorxiv.orgsapient.bio This approach is particularly powerful for understanding the dynamic and interconnected nature of biological pathways. biorxiv.orgnih.gov
A prime example of this methodology was a multi-omics study designed to elucidate the molecular mechanisms behind the anti-inflammatory effects of key components from Glycyrrhiza uralensis (licorice). biorxiv.org In this research, investigators used a combination of untargeted hydrophilic metabolomics, lipidomics, and phosphoproteomics to compare the effects of isoliquiritigenin (B1662430) (a closely related chalcone (B49325) precursor to isoliquiritin) and a whole licorice extract on lipopolysaccharide (LPS)-stimulated macrophage cells. biorxiv.org
The study characterized a vast number of molecules across different omics layers to understand the cellular response to inflammation and its modulation by the tested compounds. The analysis revealed that the inflammatory state in macrophages was marked by distinct metabolic signatures, including elevated levels of glycolytic intermediates, succinate, citrulline, triacylglycerols, and cholesteryl esters. biorxiv.org Treatment with isoliquiritigenin was found to significantly attenuate these inflammatory markers. biorxiv.org A key finding from the phosphoproteomics data was the upregulated phosphorylation of sirtuin 1 and 2 (SIRT1/2), which, when coupled with metabolomics data, pointed to alterations in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolism as a crucial part of the anti-inflammatory mechanism. biorxiv.org
This integrated approach allows researchers to move from identifying correlations to inferring causal relationships between different molecular events, providing a robust platform for generating new hypotheses about a compound's mechanism of action. biorxiv.org
Table 1: Overview of Multi-omics Data Characterized in a Study of Licorice Compounds This table summarizes the scale of data collected in a representative multi-omics study investigating the anti-inflammatory effects of a compound related to isoliquiritin.
| Omics Layer | Number of Molecules Characterized |
| Hydrophilic Metabolomics | 182 |
| Lipidomics | 381 |
| Phosphoproteomics | 13,211 (phosphopeptides) |
Network Pharmacology and Systems Biology for Mechanism Elucidation
Network pharmacology is a computational approach that aligns with the principles of traditional medicine by examining how multiple components of a substance act on a network of multiple targets within the body. nih.govmedwinpublishers.com This shifts the paradigm from a "one target, one drug" model to a more holistic "network target, multi-component" strategy. nih.govmdpi.com This method is exceptionally well-suited for studying compounds like isoliquiritin, which is derived from medicinal plants known for their complex chemical makeup and broad therapeutic effects. nih.gov
By integrating data from pharmacology, bioinformatics, and systems biology, network pharmacology can construct and analyze complex interaction networks between drug compounds, protein targets, and diseases. medwinpublishers.com Studies on Glycyrrhiza species have used this approach to identify the main bioactive ingredients and their corresponding biological pathways. nih.gov For instance, network pharmacology analyses have identified isoliquiritin and its glycoside derivatives (like isoliquiritin apioside) as key active flavonoids in licorice. nih.gov
These studies have successfully mapped these compounds to specific signaling pathways. Isoliquiritin apioside, for example, was found to be associated with genes involved in critical inflammatory pathways such as NF-κB, TNF, and those involving IL-1β. nih.gov In a different network pharmacology study focusing on the potential of Glycyrrhiza glabra constituents against COVID-19, isoliquiritin was shown to have a high degree of protein interaction, with top-hub gene targets identified as HMOX1 (Heme Oxygenase 1), PLAU (Urokinase Plasminogen Activator), and PGR (Progesterone Receptor). nih.gov The protein CD86, involved in the immune response, was predicted to have a very high pharmacological activity score with isoliquiritin. nih.gov
Such analyses provide a systematic way to predict the molecular basis for a compound's observed effects and guide further experimental validation. nih.govnih.gov
Table 2: Key Pathways and Protein Targets for Isoliquiritin and Related Compounds Identified via Network Pharmacology This table lists some of the primary biological pathways and protein targets that have been associated with isoliquiritin and its derivatives through network pharmacology analysis.
| Compound | Associated Pathways/Targets | Predicted Effect/Involvement | Source |
| Isoliquiritin Apioside | NF-κB, TNF, IL-1β signaling pathways | Anti-inflammatory | nih.gov |
| Isoliquiritin | HMOX1, PLAU, PGR, CD86 | Immune modulation | nih.gov |
In Silico Studies and Molecular Docking for Target Identification and Mechanism Prediction
In silico studies, particularly molecular docking, are computational techniques used to predict how a ligand (like isoliquiritin) binds to the active site of a target protein. researchgate.netarxiv.org This method calculates the binding affinity and visualizes the interactions (such as hydrogen bonds and hydrophobic interactions) between the compound and the amino acid residues of the protein, offering powerful insights into potential mechanisms of action at a molecular level. nih.govbepls.com
Isoliquiritin has been the subject of numerous molecular docking studies to explore its potential against a variety of biological targets. For example, in a large screening of plant-derived compounds against the KRAS protein, a key oncogene in pancreatic cancer, isoliquiritin was analyzed for its binding potential. researchgate.netarxiv.org In another study aimed at identifying inhibitors for SARS-CoV-2, isoliquiritin apioside was docked against the virus's main protease (3CLpro). The results showed a significant binding energy of -7.8 kcal/mol, stabilized by seven hydrogen bonds with key amino acid residues, suggesting a potential inhibitory role. nih.gov
Further in silico research has explored the anti-inflammatory potential of isoliquiritin by docking it with phospholipase A2 enzymes (cPLA2 and sPLA2), which are involved in generating inflammatory lipid mediators. bepls.com In the realm of dermatocosmetics, isoliquiritin's binding affinity for 11-beta-hydroxysteroid dehydrogenase 1 (HSD11B1), an enzyme involved in skin properties, was predicted to be significant, with a binding affinity of -9.553 kcal/mol. mdpi.com These computational predictions provide a strong foundation for prioritizing experimental studies and understanding the structural basis of isoliquiritin's bioactivity.
Table 3: Summary of Molecular Docking Studies Involving Isoliquiritin This interactive table details the results from various in silico studies, showing the predicted binding of isoliquiritin and its derivatives to different protein targets.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Investigated For | Source |
| Isoliquiritin Apioside | SARS-CoV-2 Main Protease (3CLpro) | -7.8 | Antiviral activity | nih.gov |
| Isoliquiritin | 11-beta-hydroxysteroid dehydrogenase 1 | -9.553 | Dermatocosmetic effects | mdpi.com |
| Isoliquiritin | Cytosolic Phospholipase A2 (cPLA2) | Not specified | Anti-inflammatory activity | bepls.com |
| Isoliquiritin | Secreted Phospholipase A2 (sPLA2) | Not specified | Anti-inflammatory activity | bepls.com |
| Isoliquiritin | KRAS Protein | +407.41 (Note: Positive value may reflect a different scoring function) | Anti-cancer activity | researchgate.netarxiv.org |
Future Research Directions and Translational Perspectives for Isoliquiritin
Elucidation of Undiscovered Molecular Targets and Pathways
While current research has identified several signaling pathways modulated by isoliquiritin, a comprehensive understanding of its molecular interactions remains a critical goal. Future investigations should aim to uncover novel molecular targets to broaden our understanding of its therapeutic mechanisms. Network pharmacology analyses have already suggested a multitude of potential targets and pathways. frontiersin.orgnih.gov For instance, studies have pointed towards the involvement of pathways like the MAPK signaling pathway, PI3K-Akt signaling pathway, and Toll-like receptor signaling pathway. frontiersin.orgnih.gov
Further exploration into its effects on various enzyme systems and receptor interactions is warranted. For example, its inhibitory effects on enzymes like human monoamine oxidase (hMAO) suggest potential applications in neurodegenerative diseases. Research has also indicated that isoliquiritin can influence the p53-dependent pathway and exhibit crosstalk with Akt activities, which could be significant for cancer therapies. ncats.io A deeper dive into these and other yet-to-be-discovered pathways will be instrumental in defining the full scope of isoliquiritin's biological activity.
Exploration of Novel Therapeutic Applications beyond Current Scope
The established antioxidant, anti-inflammatory, and neuroprotective properties of isoliquiritin provide a strong foundation for its current therapeutic explorations. researchgate.netdeanfrancispress.com However, emerging evidence suggests its potential in a wider range of applications. Future research should proactively investigate these novel therapeutic avenues.
One promising area is its application as an antifungal agent. researchgate.net Studies have demonstrated its efficacy against pathogens like P. litchi Chen. researchgate.net Another significant area is its potential as an adjunct therapy for antibiotic-resistant infections. Research has shown that isoliquiritin can enhance the activity of antibiotics like meropenem (B701) against NDM-1-positive Enterobacteriaceae, suggesting its role as a potential "lead compound" for developing new bacterial enzyme inhibitors. mdpi.com Furthermore, its role in modulating the gut microbiota opens up possibilities for managing metabolic disorders.
| Potential Novel Therapeutic Application | Underlying Mechanism/Evidence |
| Antifungal Agent | Demonstrated activity against pathogens such as P. litchi Chen. researchgate.net |
| Adjunct to Antibiotics | Enhances the efficacy of carbapenems against drug-resistant bacteria. mdpi.com |
| Metabolic Disorders | Potential to alter gut microbiota composition favorably. |
| Glioma Therapy | Nano-formulations have shown anti-tumor effects in vitro. nih.gov |
Development of Sustainable Production and Extraction Technologies
Currently, the primary source of isoliquiritin is extraction from the roots and rhizomes of Glycyrrhiza species, including Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra. researchgate.netresearchgate.netdeanfrancispress.com This reliance on plant sources presents challenges related to sustainable resource management and production costs. researchgate.netdeanfrancispress.com Therefore, a key area for future research is the development of more sustainable and efficient production and extraction technologies.
The biosynthetic pathway of isoliquiritin has not been fully elucidated, which limits the potential for large-scale production through biotechnological methods like microbial fermentation or enzymatic synthesis. researchgate.netdeanfrancispress.com Future research should focus on mapping out this pathway to enable these advanced production techniques.
In terms of extraction, while traditional solvent extraction is common, greener and more efficient methods are being explored. deanfrancispress.com Ultrasound-assisted extraction (UAE) and the use of natural deep eutectic solvents (NADES) have shown promise in significantly increasing extraction yields compared to conventional methods. deanfrancispress.comrsc.orgrsc.org Further optimization of these green extraction techniques is crucial for environmentally friendly and economically viable production.
| Extraction Method | Principle | Potential Advantages |
| Solvent Extraction | Utilizes organic solvents to extract the compound from plant material. deanfrancispress.com | Can be used for mass production without excessive equipment costs. deanfrancispress.com |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction efficiency. deanfrancispress.com | Considered a green technology with high performance and less solvent and time consumption. researchgate.net |
| Natural Deep Eutectic Solvents (NADES) | Uses a mixture of natural compounds to form a solvent with unique properties. rsc.orgrsc.org | Environmentally friendly and can lead to significantly higher extraction yields. rsc.orgrsc.org |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, often CO2, as the extraction solvent. deanfrancispress.com | Has the potential for high efficiency and purity in extraction. deanfrancispress.com |
Advanced Preclinical Models for Efficacy and Mechanism Validation
To bridge the gap between in vitro studies and clinical applications, the use of advanced preclinical models is essential for validating the efficacy and mechanisms of isoliquiritin. While traditional cell culture and animal models have provided valuable initial data, more sophisticated models are needed to better mimic human physiology and disease complexity.
Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into immunodeficient mice, are becoming increasingly recognized as faithful models in cancer research. kuleuven.be Utilizing PDX models could provide more accurate predictions of isoliquiritin's anti-cancer efficacy in a setting that reflects human tumor heterogeneity. kuleuven.be
Furthermore, the development of 3D bioprinted tissues and organoids offers a novel platform for preclinical testing. mdpi.com These models can provide a more realistic microenvironment to study the effects of isoliquiritin on tissue regeneration, disease progression, and drug metabolism. For instance, 3D bioprinted hydrogels could be used to deliver isoliquiritin in a controlled manner to study its effects on wound healing or in specific disease models. mdpi.com The integration of such advanced models will be critical for generating robust preclinical data to support the translation of isoliquiritin into clinical practice.
Q & A
Q. What validated methods are recommended for isolating and quantifying Isoliquiritin from plant extracts?
Isoliquiritin is typically extracted from Glycyrrhiza species (e.g., G. uralensis) using ethanol or methanol-based solvent systems. For quantification, reverse-phase LC-MS/MS is the gold standard. A validated protocol involves an Agilent 6470 triple quadrupole mass spectrometer coupled with an HPLC system, using a C18 column and gradient elution with 0.1% formic acid in water/acetonitrile. Quantitation limits for Isoliquiritin in plasma or plant matrices are typically ≤10 ng/mL, with retention times around 4.2–5.5 minutes .
Q. What in vitro assays are suitable for preliminary screening of Isoliquiritin’s cytotoxicity and antifungal activity?
- Cytotoxicity : Use MTT or lactate dehydrogenase (LDH) assays on cancer cell lines (e.g., A549 lung cancer cells). Effective concentrations range from 10–100 µM, with IC₅₀ values varying by cell type .
- Antifungal Activity : Perform mycelial growth inhibition assays on pathogens like Peronophythora litchi. Minimum inhibitory concentration (MIC) for Isoliquiritin is 27.33 mg/L, with membrane integrity assessed via electric conductivity measurements and reducing sugar content analysis .
Advanced Research Questions
Q. How does Isoliquiritin induce apoptosis in non-small cell lung cancer (NSCLC) via p53 and Akt crosstalk?
Isoliquiritin upregulates pro-apoptotic proteins (p53, p21, Bax) and downregulates anti-apoptotic markers (Bcl-2, PCNA, MDM2) in a dose-dependent manner. Key methods include:
- Western blotting : Analyze protein expression in A549 cells treated with 20–80 µM Isoliquiritin.
- Cell cycle analysis : Flow cytometry reveals G2/M phase arrest.
- Pathway inhibition : Use Akt inhibitors (e.g., MK-2206) to confirm crosstalk between p53 and Akt .
Q. What experimental models validate Isoliquiritin’s antidepressant effects via the miRNA-27a/SYK/NF-κB axis?
- In vivo : Chronic social defeat stress (CSDS) or LPS-induced depression models in mice. Administer Isoliquiritin (10–30 mg/kg, i.p.) and measure behavioral changes (e.g., forced swim test).
- Mechanistic analysis : qRT-PCR for miRNA-27a expression, ELISA for IL-1β/IL-6/TNF-α, and Western blotting for SYK, p-NF-κB, and NLRP3 inflammasome components in hippocampal tissue .
Q. How can researchers resolve contradictions in Isoliquiritin’s apoptotic mechanisms across studies?
Discrepancies in apoptotic pathway activation (e.g., caspase-3 vs. Bax/Bcl-2 dominance) may arise from cell type-specific responses or compound purity. Mitigation strategies include:
- Standardized assays : Use Annexin V/PI staining alongside caspase activity assays.
- Combinatorial studies : Test Isoliquiritin with liquiritin and isoliquiritigenin to assess synergistic effects, as seen in NSCLC apoptosis (Annexin V staining ≥50% at 50 µM combinations) .
Q. What in vivo models demonstrate Isoliquiritin’s efficacy in promoting angiogenesis post-cerebral ischemia?
- Zebrafish thrombosis model : Treat embryos with 10–50 µM Isoliquiritin derivatives (AG-1, AG-2, AG-3) and quantify vascular sprouting via fluorescence microscopy.
- Rat MCAO model : Administer 20 mg/kg Isoliquiritin intravenously; infarct volume reduction (≤30%) correlates with VEGF upregulation and blood-brain barrier repair .
Q. How does Isoliquiritin inhibit JAK-STAT signaling in atopic dermatitis (AD)?
- Murine AD model : Apply 1% Isoliquiritin topically to oxazolone-induced dermatitis. Assess IL-4, TNF-α, and IgE levels via ELISA.
- Western blotting : JAK1, JAK3, STAT3, and STAT6 expression decreases dose-dependently (5–20 mg/kg), with scratch behavior reduced by 40–60% .
Q. What pharmacokinetic parameters define Isoliquiritin’s bioavailability and tissue distribution?
- Terminal half-life (t₁/₂) : ~4.2 hours in rodent plasma.
- AUC₀–12h : 12.7 µg·h/mL at 50 mg/kg oral dosing.
- Permeability (Papp) : 2.1 × 10⁻⁶ cm/s in Caco-2 monolayers, indicating moderate absorption .
Q. What methods confirm Isoliquiritin’s neuroprotective effects against corticosterone-induced toxicity?
- PC12 neuronal cells : Pretreat with 5–20 µM Isoliquiritin; measure intracellular Ca²⁺ overload via Fluo-4 AM fluorescence.
- Mitochondrial apoptosis : JC-1 staining for membrane potential collapse and Western blotting for cytochrome c release .
Methodological Considerations
Q. How should researchers design experiments to study Isoliquiritin’s synergistic effects with other polyphenols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
